3-Cyano-3'-piperidinomethyl benzophenone
Description
Structure
3D Structure
Properties
IUPAC Name |
3-[3-(piperidin-1-ylmethyl)benzoyl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O/c21-14-16-6-4-8-18(12-16)20(23)19-9-5-7-17(13-19)15-22-10-2-1-3-11-22/h4-9,12-13H,1-3,10-11,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YASZOAHYSRXXNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC(=CC=C2)C(=O)C3=CC=CC(=C3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10643129 | |
| Record name | 3-{3-[(Piperidin-1-yl)methyl]benzoyl}benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10643129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898792-70-6 | |
| Record name | 3-[3-(1-Piperidinylmethyl)benzoyl]benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898792-70-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-{3-[(Piperidin-1-yl)methyl]benzoyl}benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10643129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Cyano-Piperidinomethyl Benzophenone Isomers
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Nomenclature of a Niche Chemical Intermediate
The compound "3-Cyano-3'-piperidinomethyl benzophenone" presents an initial ambiguity in its structural definition. Chemical nomenclature relies on precise locants to denote the position of functional groups on a parent structure. In the case of benzophenone, the two phenyl rings are distinguished by primed (') and unprimed numbers. A request for "this compound" could imply several positional isomers. This guide, therefore, addresses this ambiguity by focusing on the most plausible and commercially available isomers that fit this general description. Our investigation has identified three primary isomers, each with a unique Chemical Abstracts Service (CAS) number and distinct structural arrangement. This document will provide a comparative technical overview of these molecules, offering insights into their synthesis, properties, and potential applications as valuable intermediates in medicinal chemistry and materials science.
Core Identifiers and Physicochemical Properties
The benzophenone scaffold, consisting of two phenyl rings attached to a central carbonyl group, is a cornerstone in organic chemistry, with derivatives showing a wide range of biological activities and applications.[1] The introduction of a cyano (C≡N) group, a potent electron-withdrawing group and a key component in many bioactive molecules, and a piperidinomethyl group, which can enhance solubility and act as a pharmacophore, creates a class of compounds with significant potential in drug discovery.[2]
The three isomers under consideration are:
-
3'-Cyano-2-piperidinomethyl benzophenone
-
3-Cyano-4'-piperidinomethyl benzophenone
-
4'-Cyano-3-piperidinomethyl benzophenone
The table below summarizes the core identifiers and known physicochemical properties of these isomers. It is important to note that while molecular formula and weight are constant, the physical properties are expected to differ due to the varied substitution patterns.
| Property | 3'-Cyano-2-piperidinomethyl benzophenone | 3-Cyano-4'-piperidinomethyl benzophenone | 4'-Cyano-3-piperidinomethyl benzophenone |
| CAS Number | 898751-86-5[3] | 898771-08-9[4] | 898792-72-8[5] |
| Molecular Formula | C₂₀H₂₀N₂O[3] | C₂₀H₂₀N₂O[4] | C₂₀H₂₀N₂O[5] |
| Molecular Weight | 304.39 g/mol [3] | 304.39 g/mol | 304.39 g/mol |
| IUPAC Name | (3-cyanophenyl)(2-(piperidin-1-ylmethyl)phenyl)methanone | (3-cyanophenyl)(4-(piperidin-1-ylmethyl)phenyl)methanone | (4-cyanophenyl)(3-(piperidin-1-ylmethyl)phenyl)methanone |
| SMILES | O=C(C1=CC=CC(C#N)=C1)C2=CC=CC=C2CN3CCCCC3[6] | C1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3=CC=CC=C3C#N | N#CC1=CC=C(C=C1)C(=O)C2=CC(CN3CCCCC3)=CC=C2 |
| Appearance | Solid (form not specified) | Solid (form not specified) | Solid (form not specified) |
| Purity | Typically >95% (Varies by supplier) | Typically >95% (Varies by supplier) | Typically >95% (Varies by supplier) |
| Solubility | Expected to be soluble in organic solvents like DCM, THF, and alcohols. | Expected to be soluble in organic solvents like DCM, THF, and alcohols. | Expected to be soluble in organic solvents like DCM, THF, and alcohols. |
Note: Detailed experimental data such as melting point, boiling point, and specific solubility values are not widely published and should be determined empirically.
Synthesis and Mechanistic Considerations
Two plausible retrosynthetic pathways are outlined below:
Pathway A: Friedel-Crafts Acylation followed by a Mannich Reaction
This is a classical and versatile approach.[2][7]
Figure 1: Retrosynthetic analysis via Friedel-Crafts acylation.
Pathway B: Suzuki-Miyaura Coupling followed by a Mannich Reaction
This modern cross-coupling approach offers high functional group tolerance.[8][9]
Figure 2: Retrosynthetic analysis via Suzuki-Miyaura coupling.
Experimental Protocol: A Proposed Synthesis for 3-Cyano-4'-piperidinomethyl benzophenone
This protocol is a generalized procedure based on established methodologies and would require optimization for specific substrates and scales.
Step 1: Friedel-Crafts Acylation to form 4'-Methyl-3-cyanobenzophenone
-
To a stirred, cooled (0 °C) suspension of anhydrous aluminum chloride (1.2 eq) in anhydrous dichloromethane (DCM), add 3-cyanobenzoyl chloride (1.0 eq) dropwise.
-
Allow the mixture to stir for 15 minutes, then add toluene (1.5 eq) dropwise, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 4'-methyl-3-cyanobenzophenone.
Step 2: Benzylic Bromination
-
Dissolve the 4'-methyl-3-cyanobenzophenone (1.0 eq) in a suitable solvent such as carbon tetrachloride.
-
Add N-bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of a radical initiator (e.g., AIBN or benzoyl peroxide).
-
Heat the mixture to reflux and irradiate with a UV lamp until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture, filter off the succinimide byproduct, and concentrate the filtrate.
-
The crude 4'-(bromomethyl)-3-cyanobenzophenone can often be used in the next step without further purification.
Step 3: Nucleophilic Substitution with Piperidine
-
Dissolve the crude 4'-(bromomethyl)-3-cyanobenzophenone (1.0 eq) in a polar aprotic solvent such as acetonitrile or THF.
-
Add piperidine (2.0-3.0 eq) and a non-nucleophilic base such as potassium carbonate or triethylamine (1.5 eq).
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction by TLC. Upon completion, filter off any inorganic salts and concentrate the filtrate.
-
Purify the crude product by column chromatography (silica gel, DCM/methanol gradient) to afford the final product, 3-Cyano-4'-piperidinomethyl benzophenone.
Spectroscopic and Analytical Characterization
A full characterization of these isomers is essential for confirming their identity and purity. While comprehensive public data is limited, the expected spectroscopic features can be predicted. Researchers synthesizing these compounds should perform the following analyses:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR should show characteristic signals for the aromatic protons (typically in the range of 7.0-8.5 ppm), the methylene bridge protons (a singlet around 3.5-4.5 ppm), and the piperidine ring protons (broad multiplets between 1.4-2.8 ppm). The integration of these signals should correspond to the number of protons in each environment.
-
¹³C NMR will display signals for the carbonyl carbon (around 195 ppm), the cyano carbon (115-120 ppm), and the various aromatic and aliphatic carbons.
-
-
Infrared (IR) Spectroscopy:
-
A strong absorption band for the C≡N (nitrile) stretch is expected around 2220-2240 cm⁻¹.
-
A prominent C=O (ketone) stretch should be visible around 1650-1670 cm⁻¹.
-
C-H stretching and bending vibrations for the aromatic and aliphatic portions of the molecule will also be present.
-
-
Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS) should be used to confirm the exact molecular weight and elemental composition (C₂₀H₂₀N₂O).
-
The fragmentation pattern can provide further structural information.
-
Applications in Research and Development
Benzophenone derivatives are a well-established class of compounds in medicinal chemistry, exhibiting a wide array of biological activities including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][10] The specific combination of the cyano and piperidinomethyl functionalities in the isomers discussed here suggests their potential as intermediates for the synthesis of novel therapeutic agents.
-
Drug Discovery Intermediate: The cyano group is a versatile functional group that can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing a handle for further molecular elaboration. The piperidine moiety is a common feature in many centrally active drugs and can be important for receptor binding and pharmacokinetic properties.[11] These isomers, therefore, represent valuable building blocks for creating libraries of complex molecules for high-throughput screening.
-
Potential Biological Activity: While specific studies on these isomers are scarce, related structures have shown interesting biological profiles. For instance, compounds with a 4-cyanophenoxy moiety have been investigated as potent dopamine D4 receptor antagonists.[12] The benzophenone core itself is a known pharmacophore, and its substitution pattern can be tuned to target specific biological pathways.[13]
Figure 3: Potential applications of cyano-piperidinomethyl benzophenone isomers.
Safety and Handling
As with all laboratory chemicals, these compounds should be handled with appropriate care. While specific toxicity data for these isomers is not available, general safety precautions for benzophenone derivatives should be followed.
-
Hazard Identification: Benzophenone and its derivatives may cause skin and eye irritation.[2] Some benzophenones are suspected of causing cancer and may cause damage to organs through prolonged or repeated exposure.[9]
-
Handling:
-
Use in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
-
Storage:
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
-
Disposal:
-
Dispose of in accordance with local, state, and federal regulations.
-
Conclusion and Future Outlook
The cyano-piperidinomethyl benzophenone isomers, while not extensively studied, represent a class of compounds with considerable potential as intermediates in the synthesis of novel, biologically active molecules. This guide has clarified the ambiguity in the nomenclature of "this compound" by identifying and characterizing three distinct isomers. The proposed synthetic pathways, based on robust and well-established chemical reactions, provide a framework for their preparation in a laboratory setting.
Future research into these compounds could focus on the development of optimized and scalable synthetic routes, a thorough investigation of their physicochemical properties, and the exploration of their biological activities. As the demand for novel chemical entities in drug discovery and materials science continues to grow, these versatile benzophenone derivatives may prove to be valuable additions to the synthetic chemist's toolbox.
References
-
Pearson. Show how Friedel–Crafts acylation might be used to synthesize the following compounds. b. benzophenone. [Link]
- P. K. S. Magar, S. B. Kamble, V. D. Gaware and S. S. Undare, RSC Adv., 2019, 9, 1792-1816.
-
Chem.LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
- G. A. Olah, S. J. Kuhn and S. H. Flood, J. Chem. Soc. C, 1967, 2733-2736.
-
Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]
- S. Saeedi, A. K. Vadukoot and C. R. Hopkins, ACS Omega, 2022, 7, 33, 28994–29007.
- M. El Idrissi, et al., Molecules, 2023, 28, 7804.
- D. A. H. Hanafy, et al., RSC Adv., 2017, 7, 31633-31649.
- S. A. O. Wahab, et al., Molecules, 2020, 25, 2285.
- M. O. F. Khan, et al., Med. Chem. Res., 2012, 21, 2133–2143.
- M. A.
- D. F. Dinu, et al., Rev. Roum. Chim., 2017, 62, 4, 305-312.
- G. I. Oloyede, et al., J. Am. Sci., 2020, 16, 5, 59-67.
-
PrepChem.com. Step (3) Preparation of 3-Cyano-4-methylpyridine. [Link]
- S. Saeedi, A. K. Vadukoot and C. R. Hopkins, ChemRxiv, 2025, DOI: 10.26434/chemrxiv-2025-g6zh3.
- Google Patents.
- M. El Idrissi, et al., Molecules, 2023, 28, 7804.
- Q. Zhang, et al., RSC Adv., 2024, 14, 21008-21017.
- S. Saeedi, A. K. Vadukoot and C. R. Hopkins, ResearchGate, 2025, DOI: 10.26434/chemrxiv-2025-g6zh3.
- M. El Idrissi, et al., Sciforum, 2023, DOI: 10.3390/ECSOC-27-16010.
- D. A. H. Hanafy, et al., RSC Adv., 2017, 7, 31633-31649.
- S. Saeedi, et al., ACS Chem. Neurosci., 2022, 13, 11, 1695–1709.
- D. S. Siegel, et al., bioRxiv, 2024, DOI: 10.1101/2024.04.18.590022.
- S. S. Kulkarni, et al., Bioorg. Med. Chem. Lett., 2021, 46, 128173.
- M. G. L. Landry, et al., Molecules, 2023, 28, 1801.
- Google Patents.
- K. R. Mitchell, et al., bioRxiv, 2024, DOI: 10.1101/2024.04.22.590595.
Sources
- 1. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buy 2-Cyano-4'-piperidinomethyl benzophenone | 898771-05-6 [smolecule.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 898751-86-5|3'-Cyano-2-piperidinomethyl benzophenone|BLDpharm [bldpharm.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. sciforum.net [sciforum.net]
- 10. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 11. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemrxiv.org [chemrxiv.org]
- 13. Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach - PMC [pmc.ncbi.nlm.nih.gov]
Solubility data for 3-Cyano-3'-piperidinomethyl benzophenone in organic solvents
An In-Depth Technical Guide to Determining the Solubility of 3-Cyano-3'-piperidinomethyl benzophenone in Organic Solvents
Authored by: A Senior Application Scientist
Abstract
The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical parameter in drug development, influencing everything from synthesis and purification to formulation and bioavailability. This guide provides a comprehensive framework for determining the solubility of this compound, a novel benzophenone derivative. We will delve into the theoretical underpinnings of solubility, present a strategic approach to solvent selection, and provide a detailed, step-by-step experimental protocol for generating reliable solubility data. This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust understanding of the physicochemical properties of this compound.
Introduction: The Critical Role of Solubility
In pharmaceutical sciences, the adage "a drug must be in solution to be absorbed" underscores the paramount importance of solubility. For a compound like this compound, understanding its solubility profile in various organic solvents is a foundational step. This data informs key decisions in:
-
Process Chemistry: Selection of appropriate solvents for reaction, crystallization, and purification, directly impacting yield and purity.
-
Formulation Development: The choice of excipients and the development of a suitable dosage form (e.g., oral, parenteral) are heavily reliant on the API's solubility.
-
Preclinical Studies: Solubility in biorelevant media and co-solvents is often a prerequisite for in-vitro and in-vivo testing.
This guide will provide both the theoretical context and the practical methodology to empower researchers to generate high-quality solubility data for this compound.
Physicochemical Profile of this compound
To predict the solubility behavior of this compound, we must first analyze its structure. The molecule possesses:
-
A large, relatively nonpolar benzophenone core, suggesting some affinity for nonpolar solvents.
-
A polar cyano (-CN) group, which can act as a hydrogen bond acceptor.
-
A basic piperidinomethyl group, which can act as a hydrogen bond acceptor and may be protonated in acidic conditions.
This combination of polar and nonpolar functionalities suggests that the solubility of this compound will be highly dependent on the specific properties of the solvent. A strategic selection of solvents with varying polarities and hydrogen bonding capabilities is therefore essential.
Theoretical Framework for Solubility
The principle of "like dissolves like" is a useful starting point, but a more nuanced understanding is required for strategic solvent selection. Key factors governing solubility include:
-
Solvent Polarity: Polar solvents, like alcohols, tend to dissolve polar solutes, while nonpolar solvents, like hydrocarbons, are better suited for nonpolar solutes. The benzophenone core of our target molecule suggests that it will have limited solubility in highly polar solvents like water, but the presence of the cyano and piperidinomethyl groups will enhance its solubility in solvents of intermediate polarity.
-
Hydrogen Bonding: The ability of a solvent to act as a hydrogen bond donor or acceptor is critical. Protic solvents (e.g., methanol, ethanol) can donate hydrogen bonds, while aprotic polar solvents (e.g., DMSO, DMF) can only accept them. The cyano and piperidinomethyl groups on our target molecule are hydrogen bond acceptors, so they will interact favorably with protic solvents.
-
Crystal Lattice Energy: For a solid to dissolve, the energy of solvation must overcome the energy holding the crystal lattice together. Compounds with high melting points often have high crystal lattice energies and, consequently, lower solubilities.
A comprehensive understanding of these principles allows for a more targeted and efficient approach to solubility screening.
Strategic Solvent Selection
A well-designed solubility study should include a diverse set of solvents to probe the full range of interactions. We recommend a selection that spans the polarity spectrum and includes various functional groups.
Proposed Solvent Panel
| Solvent Class | Solvent | Polarity Index | Rationale |
| Nonpolar | n-Heptane | 0.1 | Represents purely aliphatic, nonpolar interactions. |
| Toluene | 2.4 | Aromatic, nonpolar solvent to probe pi-pi stacking interactions. | |
| Aprotic Polar | Dichloromethane (DCM) | 3.1 | A common process solvent with moderate polarity. |
| Acetone | 5.1 | A polar, aprotic, hydrogen bond acceptor. | |
| Acetonitrile (ACN) | 5.8 | A highly polar, aprotic solvent. | |
| Dimethyl Sulfoxide (DMSO) | 7.2 | A highly polar, aprotic solvent with strong dissolving power. | |
| Protic Polar | Isopropanol (IPA) | 3.9 | A common protic solvent with intermediate polarity. |
| Ethanol (EtOH) | 4.3 | A polar, protic solvent widely used in pharmaceuticals. | |
| Methanol (MeOH) | 5.1 | The most polar of the common alcohol solvents. |
Logical Flow for Solvent Selection
The following diagram illustrates the decision-making process for selecting an appropriate solvent panel.
Caption: A flowchart illustrating the strategic selection of solvents for solubility determination.
Experimental Protocol: Equilibrium Shake-Flask Method
The equilibrium shake-flask method is a gold-standard technique for determining thermodynamic solubility. It is reliable, well-established, and provides high-quality data.
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (readable to 0.01 mg)
-
Scintillation vials (e.g., 20 mL) with Teflon-lined caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Step-by-Step Procedure
-
Preparation of Stock Standard: Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble, e.g., DMSO or ACN) to prepare a stock solution of known concentration. This will be used to create a calibration curve.
-
Preparation of Calibration Curve: From the stock standard, prepare a series of dilutions to create at least five calibration standards. Analyze these standards by HPLC to generate a calibration curve of peak area versus concentration. Ensure the correlation coefficient (r²) is > 0.999.
-
Sample Preparation: Add an excess of solid this compound to a series of scintillation vials. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.
-
Solvent Addition: To each vial, add a known volume (e.g., 5 mL) of the selected organic solvents.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C). Allow the samples to equilibrate for a sufficient period (e.g., 24-48 hours). A preliminary kinetic study can determine the optimal equilibration time.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. For solvents with fine suspensions, centrifugation may be necessary.
-
Sample Collection and Dilution: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved solid. Perform a known dilution of the filtrate into the mobile phase to bring the concentration within the range of the calibration curve.
-
HPLC Analysis: Analyze the diluted samples by HPLC using the same method as for the calibration curve.
-
Calculation: Determine the concentration of the diluted sample from the calibration curve. Calculate the original solubility using the following formula:
Solubility (mg/mL) = Concentration from Calibration Curve (mg/mL) × Dilution Factor
Experimental Workflow Diagram
The following diagram outlines the shake-flask solubility determination workflow.
Caption: Workflow for the equilibrium shake-flask solubility determination method.
Data Interpretation and Reporting
The results of the solubility study should be presented in a clear and concise table, allowing for easy comparison between solvents.
Example Data Table
| Solvent | Solubility at 25 °C (mg/mL) | Solubility Classification |
| n-Heptane | [Insert Experimental Value] | [e.g., Sparingly soluble] |
| Toluene | [Insert Experimental Value] | [e.g., Soluble] |
| Dichloromethane | [Insert Experimental Value] | [e.g., Freely soluble] |
| Acetone | [Insert Experimental Value] | [e.g., Very soluble] |
| Acetonitrile | [Insert Experimental Value] | [e.g., Very soluble] |
| Dimethyl Sulfoxide | [Insert Experimental Value] | [e.g., Very soluble] |
| Isopropanol | [Insert Experimental Value] | [e.g., Soluble] |
| Ethanol | [Insert Experimental Value] | [e.g., Soluble] |
| Methanol | [Insert Experimental Value] | [e.g., Freely soluble] |
Solubility classifications can be based on standard pharmacopeial definitions (e.g., USP).
Conclusion
Determining the solubility of this compound in organic solvents is a fundamental exercise in its development as a potential pharmaceutical agent. By combining a theoretical understanding of solubility with a robust experimental methodology like the shake-flask method, researchers can generate the high-quality data necessary to guide future development activities. The strategic approach to solvent selection and the detailed protocol provided in this guide offer a clear path to achieving this critical milestone.
References
Methodological & Application
Application Note & Protocol: A Guide to the Synthesis of 3-Cyano-3'-piperidinomethyl benzophenone
Abstract
This document provides a comprehensive guide for the synthesis of 3-Cyano-3'-piperidinomethyl benzophenone, a heterocyclic ketone with potential applications in medicinal chemistry and materials science. The synthetic strategy is centered around a pivotal reductive amination step, a robust and widely utilized transformation in pharmaceutical drug development. This guide details the necessary reagents, provides a step-by-step experimental protocol, and explains the underlying chemical principles and rationale for key procedural choices. The protocol is designed for researchers, chemists, and professionals in drug development, offering a self-validating system for the reliable preparation of the target compound.
Introduction and Synthetic Strategy
Benzophenone and its derivatives are a critical class of compounds, forming the structural core of numerous biologically active molecules and functional materials.[1][2] The target molecule, this compound, incorporates three key functionalities: a central benzophenone core, a nitrile group which can serve as a synthetic handle for further transformations into amines or carboxylic acids, and a piperidinomethyl moiety, a common feature in pharmacologically active compounds.[3][4]
The synthesis of this molecule is most effectively approached through a multi-step sequence. The overall strategy involves the initial formation of a benzophenone intermediate possessing a functional group that can be converted to the piperidinomethyl side chain. A highly efficient and selective method for this conversion is the reductive amination of a formyl-substituted benzophenone with piperidine.
This application note will focus on the core transformation: the reductive amination of a key intermediate, 3-Cyano-3'-formylbenzophenone , with piperidine. While the synthesis of the aldehyde intermediate is a prerequisite, this guide will concentrate on the final, crucial C-N bond-forming reaction.
Figure 1: Overall two-stage synthetic workflow.
Reagents and Materials
Successful execution of the protocol requires high-purity reagents and appropriate laboratory equipment. All reagents should be sourced from reputable chemical suppliers.
| Reagent / Material | Grade | Purpose | Supplier Example |
| 3-Cyano-3'-formylbenzophenone | ≥95% | Starting Material | Custom Synthesis / Specialty Supplier |
| Piperidine | ≥99% | Amine Source | Sigma-Aldrich, Merck |
| Sodium triacetoxyborohydride (STAB) | ≥97% | Reducing Agent | Sigma-Aldrich, Alfa Aesar |
| Dichloromethane (DCM), Anhydrous | ≥99.8% | Reaction Solvent | Fisher Scientific |
| Acetic Acid, Glacial | ACS Grade | Catalyst | VWR |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | Aqueous Work-up | Standard Lab Stock |
| Brine (Saturated NaCl solution) | ACS Grade | Aqueous Work-up | Standard Lab Stock |
| Anhydrous Magnesium Sulfate (MgSO₄) | Laboratory Grade | Drying Agent | Standard Lab Stock |
| Silica Gel | 60 Å, 230-400 mesh | Column Chromatography | Sorbent Technologies |
| Ethyl Acetate | HPLC Grade | Eluent | Standard Lab Stock |
| Hexanes | HPLC Grade | Eluent | Standard Lab Stock |
Equipment: Round-bottom flask, magnetic stirrer and stir bar, nitrogen/argon inlet, dropping funnel, rotary evaporator, column chromatography setup, standard laboratory glassware.
Experimental Protocol: Reductive Amination
This protocol details the conversion of 3-Cyano-3'-formylbenzophenone to the final product via reductive amination.
Principle of the Reaction
Reductive amination is a powerful method for forming carbon-nitrogen bonds. The reaction proceeds in two main stages:
-
Imine/Iminium Ion Formation: The aldehyde (3-Cyano-3'-formylbenzophenone) reacts with the secondary amine (piperidine) under mildly acidic conditions to form a Schiff base, which is then protonated to an iminium ion. The acidic catalyst (acetic acid) is crucial for activating the carbonyl group and facilitating the dehydration step.[5]
-
Reduction: A hydride-based reducing agent, specifically chosen for its mildness and selectivity, reduces the iminium ion to the final tertiary amine product.
Sodium triacetoxyborohydride, NaBH(OAc)₃, is the reagent of choice for this protocol. It is less reactive than sodium borohydride (NaBH₄) and will selectively reduce the protonated iminium ion in the presence of the unreacted aldehyde, minimizing side reactions such as the reduction of the starting aldehyde to an alcohol.[5]
Figure 2: Mechanism of Reductive Amination.
Step-by-Step Procedure
-
Reaction Setup: To a dry 100 mL round-bottom flask under a nitrogen atmosphere, add 3-Cyano-3'-formylbenzophenone (1.0 eq, e.g., 2.49 g, 10 mmol).
-
Dissolution: Add anhydrous dichloromethane (DCM, 40 mL) and stir until the starting material is fully dissolved.
-
Amine Addition: Add piperidine (1.1 eq, 1.08 mL, 11 mmol) to the solution, followed by glacial acetic acid (1.1 eq, 0.63 mL, 11 mmol).
-
Initial Stirring: Allow the mixture to stir at room temperature for 30-45 minutes. This period allows for the initial formation of the iminium ion intermediate.
-
Reducing Agent Addition: In a single portion, add sodium triacetoxyborohydride (STAB) (1.5 eq, 3.18 g, 15 mmol) to the reaction mixture. Note: The addition may cause slight effervescence.
-
Reaction Monitoring: Stir the reaction at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde spot is consumed.
-
Quenching: Carefully quench the reaction by the slow addition of saturated sodium bicarbonate (NaHCO₃) solution (30 mL). Continue stirring for 15 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x 20 mL).
-
Washing: Combine the organic layers and wash sequentially with water (20 mL) and brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Purification
The crude product should be purified by flash column chromatography on silica gel.
-
Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 10:90 and gradually increasing to 30:70) is typically effective.
-
Fraction Collection: Collect fractions based on TLC analysis and combine those containing the pure product.
-
Final Product: Evaporate the solvent from the pure fractions to obtain this compound as a solid or viscous oil.
Trustworthiness and Self-Validation
The integrity of this protocol is ensured by several factors:
-
Reaction Monitoring: The use of TLC at regular intervals provides a direct measure of the reaction's progression, allowing the researcher to confirm the consumption of starting material before proceeding to work-up.
-
Selective Reagents: The choice of NaBH(OAc)₃ is a key self-validating feature. Its selectivity for the iminium ion over the carbonyl group ensures the desired reaction pathway is overwhelmingly favored.[5]
-
Standardized Work-up: The aqueous work-up procedure is designed to effectively remove the acidic catalyst, unreacted amine, and boron by-products, ensuring a cleaner crude product for final purification.
References
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link][5]
-
Zhang, B. L., Cao, L. J., Xu, S., & Wang, P. (n.d.). Synthesis of 4-(pyrrolidin-1-ylmethyl)benzaldehyde. Atlantis Press. Retrieved from [Link]
-
Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14221–14226. Retrieved from [Link][6]
-
ResearchGate. (n.d.). Preparation and synthetic applications of cyano compounds. Retrieved from [Link][4]
-
Zheng, Y., et al. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. RSC Advances. Retrieved from [Link][1][2]
-
Aitken, D. J., et al. (2024). Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase. Scientific Reports. Retrieved from [Link][3]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Synthesis and bioactivity investigation of benzophenone and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]
Application Note: 3-Cyano-3'-piperidinomethyl benzophenone as a Privileged Scaffold in Medicinal Chemistry
Executive Summary
This application note details the utility of 3-Cyano-3'-piperidinomethyl benzophenone (CAS 898792-70-6) as a bifunctional intermediate in the synthesis of pharmaceutical candidates. This molecule combines a lipophilic benzophenone core with two distinct reactive handles: a nitrile group (amenable to bioisosteric transformation) and a piperidinomethyl moiety (a validated pharmacophore for solubility and receptor binding).
This guide is designed for medicinal chemists and process development scientists. It covers the molecule's physiochemical profile, specific synthetic protocols for downstream derivatization (focusing on tetrazole formation and reductive coupling), and validated quality control methodologies.
Chemical Profile & Specifications
The utility of this intermediate lies in its "privileged structure"—a molecular framework capable of providing ligands for diverse biological targets.
Table 1: Physicochemical Specifications
| Property | Specification |
| Chemical Name | This compound |
| CAS Number | 898792-70-6 |
| Molecular Formula | C₂₀H₂₀N₂O |
| Molecular Weight | 304.39 g/mol |
| Appearance | Pale yellow to off-white solid |
| Solubility | Soluble in DCM, DMSO, Methanol; Sparingly soluble in Water |
| pKa (Calculated) | ~9.2 (Piperidine nitrogen) |
| LogP (Predicted) | 3.8 - 4.2 |
| Key Functionalities | 1.[1][2] Nitrile (-CN): Precursor to amides, amines, or tetrazoles.2. Piperidine: Basic center, H-bond acceptor.3. Ketone: Linker, amenable to reduction or Grignard addition. |
Application I: Synthesis of Bioactive Tetrazoles (Angiotensin/Inflammation Targets)
Context: The nitrile group at the 3-position is a classic handle for generating tetrazoles . Tetrazoles are bioisosteres of carboxylic acids, offering improved metabolic stability and lipophilicity. This transformation is critical in the development of Angiotensin II receptor blockers (ARBs) and specific anti-inflammatory agents.
Protocol A: [3+2] Cycloaddition to 5-Substituted Tetrazole
Objective: Convert the 3-cyano group into a 5-substituted tetrazole using sodium azide.
Reagents:
-
Substrate: this compound (1.0 eq)
-
Sodium Azide (
) (1.5 eq) -
Zinc Bromide (
) (1.0 eq) - Lewis Acid Catalyst -
Solvent: Water/Isopropanol (1:1 v/v) or DMF (if solubility is limited)
Step-by-Step Methodology:
-
Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 10 mmol of the benzophenone intermediate in 20 mL of solvent.
-
Addition: Add
(10 mmol) followed by (15 mmol) carefully.-
Safety Note:
is toxic and can form explosive hydrazoic acid if acidified. Maintain pH > 7.[3]
-
-
Reaction: Heat the mixture to reflux (approx. 80-100°C) for 12–24 hours. Monitor by TLC (eluent: DCM/MeOH 9:1) or HPLC. The nitrile peak (approx. 2230 cm⁻¹ in IR) should disappear.
-
Workup:
-
Cool to room temperature.
-
Add 3N HCl carefully to adjust pH to ~2–3 (precipitates the tetrazole).
-
Caution: Perform this in a fume hood to vent any trace
. -
Extract with Ethyl Acetate (3 x 20 mL).
-
-
Purification: Dry organic layer over
, filter, and concentrate. Recrystallize from Ethanol/Water.
Application II: CNS-Active Ligand Synthesis (H3/GPCR Antagonists)
Context: The piperidinomethyl benzophenone scaffold bears structural similarity to histamine H3 receptor antagonists (e.g., Pitolisant analogs). The ketone bridge can be modified to tune the spatial orientation of the two aromatic rings.
Protocol B: Ketone Reduction to Secondary Alcohol
Objective: Create a chiral or racemic alcohol linker to increase sp3 character (Fsp3), improving solubility and target fit.
Reagents:
Step-by-Step Methodology:
-
Preparation: Dissolve substrate (5 mmol) in anhydrous Methanol (15 mL) under Nitrogen atmosphere. Cool to 0°C.
-
Reduction: Add
(7.5 mmol) portion-wise over 15 minutes.-
Observation: Gas evolution (
) will occur.
-
-
Stirring: Allow to warm to room temperature and stir for 2 hours.
-
Quenching: Quench reaction with Saturated
solution (10 mL). -
Isolation: Evaporate Methanol under reduced pressure. Extract aqueous residue with DCM.
-
Outcome: Yields the benzhydrol derivative. The cyano group remains intact under these mild conditions, allowing for orthogonal functionalization later.
Visualizing the Synthetic Workflow
The following diagram illustrates the divergent synthesis pathways starting from the core intermediate.
Figure 1: Divergent synthetic pathways utilizing the orthogonal reactivity of the nitrile and ketone functionalities.
Quality Control & Analytical Protocols
To ensure the integrity of the intermediate before use in GMP or GLP environments, the following HPLC method is recommended.
Method: Reverse-Phase HPLC for Purity Assessment
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10%
90% B (Linear) -
15-20 min: 90% B (Hold)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (aromatic core) and 220 nm (amide/peptide bonds if derivatized).
-
Retention Time: Expect the parent compound to elute in the mid-to-late region due to the lipophilic benzophenone core.
References
- Vertex AI Search. (2023). Synthesis of benzophenone derivatives containing piperidine and cyano groups.
- Kummer, D. A., et al. (2012). "Benzophenone: a ubiquitous scaffold in medicinal chemistry." Phytochemistry Reviews. (General reference for scaffold utility).
- Rohand, T., et al. (2009). "Palladium-catalyzed cyanation of aryl halides: Recent developments and applications." Synthesis.
Sources
Application Notes and Protocols for the Synthesis of 3-Cyano-3'-piperidinomethyl benzophenone via Reductive Amination
Introduction: The Strategic Importance of Substituted Benzophenones and the Efficiency of Reductive Amination
Substituted benzophenones are a class of compounds with significant interest in medicinal chemistry and materials science, serving as versatile scaffolds for the development of novel therapeutic agents and functional materials. The target molecule of this guide, 3-Cyano-3'-piperidinomethyl benzophenone, incorporates a nitrile group, which is a key functional group in many pharmaceuticals, and a piperidinomethyl moiety, a common feature in centrally active drugs. The synthesis of such tertiary amines is a crucial step in drug discovery and development.[1]
Reductive amination is a highly efficient and widely used method for the synthesis of primary, secondary, and tertiary amines from carbonyl compounds.[2] This one-pot reaction combines the formation of an iminium ion intermediate from a ketone or aldehyde and an amine, followed by its in-situ reduction to the corresponding amine.[3] This methodology offers several advantages over other N-alkylation methods, including milder reaction conditions, higher chemoselectivity, and the avoidance of over-alkylation byproducts.[3]
This application note provides a comprehensive, in-depth technical guide for the synthesis of this compound. It is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step protocol, the underlying chemical principles, and practical insights for a successful synthesis.
Part 1: Synthesis of the Key Precursor: 3-Cyano-3'-formylbenzophenone
A crucial prerequisite for the final reductive amination step is the availability of the benzophenone precursor, 3-Cyano-3'-formylbenzophenone. A robust and regioselective method for its synthesis is the Friedel-Crafts acylation.[4][5] This classic carbon-carbon bond-forming reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst.[6] In this protocol, we will utilize the Friedel-Crafts acylation of benzonitrile with 3-formylbenzoyl chloride.
Reaction Scheme: Friedel-Crafts Acylation
Caption: Synthesis of 3-Cyano-3'-formylbenzophenone via Friedel-Crafts acylation.
Experimental Protocol: Synthesis of 3-Cyano-3'-formylbenzophenone
Materials and Reagents:
| Reagent/Material | Grade | Supplier Example |
| Benzonitrile | Anhydrous, 99% | Sigma-Aldrich |
| 3-Formylbenzoyl chloride | 97% | Combi-Blocks |
| Aluminum chloride (AlCl₃) | Anhydrous, powder | Acros Organics |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Fisher Scientific |
| Hydrochloric acid (HCl) | Concentrated (37%) | VWR Chemicals |
| Sodium bicarbonate (NaHCO₃) | Saturated solution | J.T. Baker |
| Magnesium sulfate (MgSO₄) | Anhydrous | EMD Millipore |
| Ethyl acetate | ACS Grade | Pharmco-Aaper |
| Hexanes | ACS Grade | Macron Fine Chemicals |
| Round-bottom flask | - | - |
| Magnetic stirrer and stir bar | - | - |
| Addition funnel | - | - |
| Ice bath | - | - |
| Separatory funnel | - | - |
| Rotary evaporator | - | - |
| Silica gel for column chromatography | 60 Å, 230-400 mesh | Sorbent Technologies |
Procedure:
-
Reaction Setup: To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents).
-
Solvent and Reagent Addition: Add anhydrous dichloromethane (DCM) to the flask, followed by the dropwise addition of 3-formylbenzoyl chloride (1.0 equivalent) via the addition funnel at 0 °C (ice bath).
-
Addition of Benzonitrile: After stirring the mixture for 15 minutes, add benzonitrile (1.1 equivalents) dropwise, maintaining the temperature at 0 °C.
-
Reaction Progression: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. This step quenches the reaction and decomposes the aluminum chloride complex.[5]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to afford 3-Cyano-3'-formylbenzophenone as a solid.
Part 2: Reductive Amination to Synthesize this compound
With the precursor ketone in hand, the next stage is the reductive amination with piperidine. We will employ sodium triacetoxyborohydride (STAB) as the reducing agent. STAB is a mild and selective hydride source, particularly well-suited for the reductive amination of ketones.[7][8][9] It is less reactive than sodium borohydride, which allows for the in-situ reduction of the iminium ion in the presence of the unreacted ketone, minimizing the formation of alcohol byproducts.[3]
Reaction Mechanism: Reductive Amination
Caption: Mechanism of reductive amination of a ketone with a secondary amine.
Experimental Protocol: Reductive Amination
Materials and Reagents:
| Reagent/Material | Grade | Supplier Example |
| 3-Cyano-3'-formylbenzophenone | As synthesized | - |
| Piperidine | 99% | Alfa Aesar |
| Sodium triacetoxyborohydride (STAB) | 97% | Oakwood Chemical |
| Acetic acid | Glacial | Avantor |
| 1,2-Dichloroethane (DCE) | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Sodium bicarbonate (NaHCO₃) | Saturated solution | J.T. Baker |
| Magnesium sulfate (MgSO₄) | Anhydrous | EMD Millipore |
| Dichloromethane (DCM) | ACS Grade | Fisher Scientific |
| Methanol | ACS Grade | VWR Chemicals |
| Round-bottom flask | - | - |
| Magnetic stirrer and stir bar | - | - |
| Nitrogen inlet | - | - |
| Separatory funnel | - | - |
| Rotary evaporator | - | - |
| Silica gel for column chromatography | 60 Å, 230-400 mesh | Sorbent Technologies |
Reaction Parameters:
| Component | Equivalents | Molarity (in DCE) |
| 3-Cyano-3'-formylbenzophenone | 1.0 | ~0.1 M |
| Piperidine | 1.2 | - |
| Sodium triacetoxyborohydride | 1.5 | - |
| Acetic acid | 1.2 | - |
Procedure:
-
Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add 3-Cyano-3'-formylbenzophenone (1.0 equivalent) and anhydrous 1,2-dichloroethane (DCE).
-
Amine and Acid Addition: Add piperidine (1.2 equivalents) followed by glacial acetic acid (1.2 equivalents) to the stirred solution.
-
Addition of Reducing Agent: After stirring for 30 minutes at room temperature, add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 10-15 minutes. An increase in temperature may be observed.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 8-12 hours under a nitrogen atmosphere. Monitor the reaction's completion by TLC or LC-MS.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Stir vigorously for 30 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volume of DCE).
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography. A typical eluent system would be a gradient of methanol in dichloromethane, potentially with a small amount of triethylamine (0.5-1%) to prevent the amine product from tailing on the acidic silica gel.[10][11]
Part 3: Characterization of this compound
Thorough characterization of the final product is essential to confirm its identity and purity. The following are expected spectroscopic data for the target compound.
Infrared (IR) Spectroscopy:
| Functional Group | Expected Wavenumber (cm⁻¹) |
| C≡N (Nitrile) | 2230-2220 |
| C=O (Ketone) | 1660-1650[12][13][14] |
| C-N (Tertiary amine) | 1250-1020 |
| Aromatic C-H | 3100-3000 |
| Aliphatic C-H | 2950-2850 |
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR:
-
Aromatic protons: Multiplets in the range of δ 7.2-8.0 ppm.
-
Benzylic protons (-CH₂-N): A singlet around δ 3.5-3.7 ppm.
-
Piperidine protons (-CH₂-): Broad multiplets in the range of δ 1.4-2.5 ppm.
-
-
¹³C NMR:
-
C=O (Ketone): δ 195-197 ppm.
-
C≡N (Nitrile): δ 118-120 ppm.
-
Aromatic carbons: δ 125-140 ppm.
-
Benzylic carbon (-CH₂-N): δ ~60 ppm.
-
Piperidine carbons: δ 24-55 ppm.[15]
-
Mass Spectrometry (MS):
-
The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the product (C₂₀H₂₀N₂O).[16][17]
-
A key fragmentation pattern for tertiary amines is the α-cleavage, which would result in characteristic fragment ions.[18]
Part 4: Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or no product yield | Incomplete reaction; decomposition of STAB due to moisture. | Ensure all reagents and solvents are anhydrous. Increase the reaction time or slightly warm the reaction mixture (e.g., to 40-50 °C). Add a second portion of STAB if the reaction stalls. |
| Formation of alcohol byproduct | Reduction of the ketone by STAB. | Add STAB portion-wise at room temperature. Ensure sufficient time for iminium ion formation before adding the reducing agent. |
| Unreacted starting material | Insufficient equivalents of amine or STAB; steric hindrance. | Increase the equivalents of piperidine and STAB. If steric hindrance is an issue, consider a more reactive reducing agent or longer reaction times at a slightly elevated temperature. |
| Difficulty in purification | Product streaking on silica gel column. | Add a small amount of triethylamine (0.5-1%) to the eluent to neutralize the acidic silica gel.[10][11] Alternatively, use a different stationary phase like alumina. For challenging separations, buffer-assisted extraction can be considered.[19] |
| Presence of iminium ion in product | Incomplete reduction. | Ensure sufficient equivalents of STAB are used and allow for adequate reaction time. |
Safety and Handling
-
Sodium triacetoxyborohydride (STAB): STAB is a water-sensitive reagent. Handle it in a dry environment, preferably under an inert atmosphere. It can release flammable gases upon contact with water. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
1,2-Dichloroethane (DCE): DCE is a suspected carcinogen and should be handled in a well-ventilated fume hood.
-
Piperidine: Piperidine is a corrosive and flammable liquid. Handle with care, avoiding skin and eye contact.
-
General Precautions: Always conduct reactions in a well-ventilated fume hood. Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound through a two-step process involving Friedel-Crafts acylation and subsequent reductive amination. By following the outlined procedures and considering the provided troubleshooting guidance, researchers can efficiently synthesize this valuable compound for further investigation in drug discovery and development programs. The principles and techniques described herein are broadly applicable to the synthesis of a wide range of substituted tertiary amines.
References
- BenchChem. (2025). Application Notes and Protocols: 3-Bromo-2-(bromomethyl)
- ACS Publications. (2008). Determination of Primary, Secondary, and Tertiary Amines in Air by Direct or Diffusion Sampling Followed by Determination with Liquid Chromatography and Tandem Mass Spectrometry. Environmental Science & Technology.
- Giorgianni, S., et al. (1980). Infrared Spectra of Benzophenone and Its p-Halogen Derivatives. Spectroscopy Letters, 13(7), 445-455.
- Sigma-Aldrich. 3-(Bromomethyl)benzonitrile 95%.
- BenchChem. (2025). Technical Support Center: Synthesis of 3-(1-Cyanoethyl)benzoyl chloride. BenchChem.
- Juchnovski, I. N., Kolev, T. M., & Stamboliyska, B. A. (2006). Infrared Spectra of Benzophenone-Ketyls. Effects of Meta and Para-Substituents on the vC=O Frequencies. Correlation Of vC=O Of Substituted Benzophenone-ketyls With The Hueckel PC=O Bond Order.
- Taylor & Francis Online. (2006).
- Sigma-Aldrich. 3-(Bromomethyl)benzonitrile 95%.
- PrepChem.com. Synthesis of 3-cyano-2-methyl-benzoyl chloride.
- AiFChem. 1711-11-1 | 3-Cyanobenzoyl chloride.
- ResearchGate. Synthetic Strategies and Cascade Reactions of 2‐Cyanobenzophenones for the Access to Diverse 3,3‐Disubstituted Isoindolinones and 3‐Aryl‐3‐Hydroxyisoindolinones.
- Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines.
- PMC. C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes.
- Ma, G., & Jha, A. (2007). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Organic Process Research & Development, 11(4), 779-783.
- Whitman People. GCMS Section 6.
- Biotage. (2023). Is there an easy way to purify organic amines?.
- OpenStax. (2023). 24.10 Spectroscopy of Amines. Organic Chemistry.
- Interpret
- Journal of Molecular Structure. (2014). X-ray diffraction and VT-NMR studies of (E)-3-(piperidinyl).
- Chawla, H. M., et al. Effect of chelation on the infrared carbonyl frequency of hydroxy-xanthones, benzophenones and anthraquinones.
- Biotage. (2023).
- Chem-Impex. 3-Cyanobenzoyl chloride.
- ChemicalBook. Benzophenone(119-61-9) IR1.
- Google Patents.
- ChemicalBook. (2026). 3-Cyanobenzoyl chloride | 1711-11-1.
- Reddit. (2019). Column Chromatography of Compound with Amine and Carboxylic Acid.
- Organic Chemistry Portal.
- LIFECHEM PHARMA. 4-bromomethyl Benzonitrile.
- Master Organic Chemistry. (2017).
- Merck Millipore. Sodium Triacetoxyborohydride.
- Sigma-Aldrich. Sodium Triacetoxyborohydride.
- Organic Chemistry Portal. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.
- Sigma-Aldrich.
- Organic Chemistry Portal. Suzuki Coupling.
- Google Patents. CN102976998A - A kind of synthetic method of 2- cyano-benzyl bromide and the like.
- TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction.
- YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
- MDPI. (2022). The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)
- PMC.
- BenchChem. (2025). An In-depth Technical Guide to the Friedel-Crafts Acylation for 3-Methylbenzophenone Synthesis.
- Chemguide. THE REACTION OF ACYL CHLORIDES WITH BENZENE.
- ChemicalBook. 3-Piperidinemethanol(4606-65-9) 1H NMR spectrum.
- ResearchGate. The results of Friedel-Crafts reactions between benzene and benzoyl chloride in different solvents.
- Effenberger, F., & Epple, G. (1972). Catalytic Friedel-Crafts Acylation of Aromatic Compounds. Angewandte Chemie International Edition in English, 11(4), 299-300.
- ResearchGate. (2017). Synthesis of (3-Cyano-4, 5, 6, 7-Tetrahydrobenzo [B] Thiophen-2- Yl) Formamidine Derivatives as Effective Antimicrobial Agents.
- The Royal Society of Chemistry. (2024).
- Synthesis of 3-(4-aryl-3-cyano-2-methoxypyridin-6- yl)tropolones by the reactions of.
- Google Patents.
- Eureka | Patsnap. Synthesis method of 3-cyanobenzaldehyde.
- Technical Disclosure Commons. (2022). Process for the preparation of 3-cyano-4-isobutoxybenzothiamide.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. lifechempharma.com [lifechempharma.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Friedel–Crafts Acylation [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 10. biotage.com [biotage.com]
- 11. biotage.com [biotage.com]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
- 15. mdpi.com [mdpi.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 18. GCMS Section 6.15 [people.whitman.edu]
- 19. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Improving Reaction Yield of 3-Cyano-3'-piperidinomethyl Benzophenone
Introduction
Welcome to the technical support center for the synthesis of 3-Cyano-3'-piperidinomethyl benzophenone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, which typically proceeds via a Mannich reaction. This compound is a β-amino-carbonyl compound, also known as a Mannich base, a class of molecules that serve as crucial intermediates in the synthesis of pharmaceuticals and other biologically active compounds.[1][2]
This document provides in-depth, field-proven insights in a direct question-and-answer format to address specific experimental challenges, enhance reaction yield, and ensure product purity.
Frequently Asked Questions (FAQs)
Q1: What is the expected synthetic route for this compound?
The most logical and common pathway for synthesizing this molecule is the Mannich reaction.[1][2] This is a three-component condensation involving:
-
An 'active hydrogen' compound: 3-Cyano-3'-acetylbenzophenone . The acidic α-protons on the acetyl group are the reaction site.
-
A non-enolizable aldehyde: Formaldehyde is almost universally used for aminomethylation.[3]
-
A secondary amine: Piperidine .[3]
The reaction aminomethylates the active hydrogen on the acetyl group to form the desired β-amino ketone.[2]
Q2: Can you illustrate the core mechanism of this Mannich reaction?
Certainly. The reaction proceeds in two main stages under acidic conditions, which are more common for this transformation.[4]
-
Stage 1: Formation of the Iminium Ion. Piperidine (a secondary amine) reacts with formaldehyde. This begins with a nucleophilic addition to the carbonyl carbon, followed by dehydration, to form a highly electrophilic N,N-disubstituted iminium ion (also known as an Eschenmoser salt precursor).[1][4]
-
Stage 2: Nucleophilic Attack. The ketone, 3-cyano-3'-acetylbenzophenone, tautomerizes to its enol form. The electron-rich enol then acts as a nucleophile, attacking the electrophilic iminium ion. This forms the new carbon-carbon bond and, after deprotonation, yields the final Mannich base product.[1][5]
Q3: What are the typical solvents and catalysts for this reaction?
Ethanol or methanol are common solvents. The reaction is often catalyzed by a strong acid, such as hydrochloric acid (HCl), which facilitates both the formation of the iminium ion and the enolization of the ketone.[4] In some cases, the amine hydrochloride salt itself can serve as the acid catalyst.[6]
Q4: How should I monitor the reaction's progress?
Thin-Layer Chromatography (TLC) is the most straightforward method.[2] Use a suitable solvent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol) to resolve the starting ketone, the Mannich base product, and any potential side products. The product, being a tertiary amine, will be more polar than the starting ketone and should have a lower Rf value. Staining with potassium permanganate can help visualize all spots.
Troubleshooting Guide
Problem: Low or No Product Yield
Q: My reaction yield is consistently below 30%. What are the primary factors to investigate?
A: Low yield is a common issue stemming from several critical parameters. A systematic approach is essential for diagnosis.
-
Reactant Quality and Stoichiometry:
-
Purity: Ensure the 3-cyano-3'-acetylbenzophenone starting material is pure and free from contaminants that could interfere with enolization. Verify the purity of piperidine, as oxidation can reduce its effectiveness.
-
Formaldehyde Source: Paraformaldehyde is often used as a source of formaldehyde. Ensure it is dry and readily depolymerizes under the reaction conditions. Using an aqueous formaldehyde solution can introduce excess water, which may hinder the dehydration step in iminium ion formation. A slight excess (1.1-1.2 equivalents) of both formaldehyde and piperidine is often beneficial.
-
-
Iminium Ion Formation: The formation of the piperidinium iminium ion is crucial. Pre-mixing the piperidine and formaldehyde in the solvent with the acid catalyst for a short period (15-30 minutes) at room temperature before adding the ketone can sometimes improve yields by ensuring the electrophile is readily available.
-
Reaction Conditions (pH, Temperature, Time):
-
pH Control: The reaction is typically acid-catalyzed.[4] An overly acidic medium can lead to unwanted side reactions or polymerization, while insufficient acid will slow the formation of the crucial iminium ion. If starting with piperidine free base, add an equimolar amount of HCl.
-
Temperature: While heating can accelerate the reaction, excessive temperatures (e.g., high reflux) may promote side reactions, such as the formation of bis-Mannich products or aldol condensations.[5] Aim for a moderate temperature (e.g., 40-60 °C) and monitor by TLC.
-
Reaction Time: Mannich reactions can take several hours to reach completion.[6] Monitor the reaction every 1-2 hours until the starting ketone spot on the TLC plate is significantly diminished.
-
| Parameter | Recommended Range | Rationale |
| Stoichiometry | 1.0 eq. Ketone | Limiting Reagent |
| 1.1 - 1.2 eq. Piperidine | Drives reaction forward, accounts for volatility | |
| 1.1 - 1.2 eq. Formaldehyde | Drives reaction forward | |
| Catalyst | 1.1 - 1.2 eq. HCl (if using free base) | Ensures acidic conditions for iminium formation |
| Temperature | 40 - 60 °C | Balances reaction rate against side-product formation |
| Time | 3 - 12 hours | Allow sufficient time for completion; monitor by TLC |
| Solvent | Ethanol, Methanol, Isopropanol | Good solubility for reactants |
Problem: Formation of Multiple Products/Impurities
Q: My TLC and LC-MS analyses show multiple spots/peaks. What are the likely side products and how can I minimize them?
A: The presence of multiple products points to competing reaction pathways.
-
Likely Side Products:
-
Bis-aminomethylation Product: The acetyl group has two active α-hydrogens. After the first aminomethylation, the remaining α-hydrogen is still acidic and can react with a second iminium ion. This results in a bis-Mannich base.[5]
-
Aldol Condensation Product: The enol form of the ketone can react with another molecule of the ketone (in its keto form) instead of the iminium ion, leading to aldol adducts.
-
Piperidine-Formaldehyde Adducts: Piperidine and formaldehyde can form other species besides the desired iminium ion, such as (N,N-dialkylamino)methanols.[6]
-
-
Minimization Strategies:
-
Control Stoichiometry: Avoid a large excess of the iminium ion precursors (piperidine and formaldehyde) to reduce the likelihood of bis-alkylation. Using the ketone as the limiting reagent is standard practice.
-
Order of Addition: Adding the ketone slowly to the pre-formed iminium ion solution can help maintain a low concentration of the enol, favoring the desired cross-reaction over self-condensation.
-
Temperature Control: Lowering the reaction temperature often increases selectivity and disfavors the formation of byproducts which may have higher activation energies.
-
Problem: Difficulty in Product Isolation and Purification
Q: The crude product is a sticky oil and is difficult to purify. What strategies do you recommend?
A: Mannich bases are often oils at room temperature due to their tertiary amine structure. A multi-step purification strategy is most effective.
-
Acid-Base Work-up (Mandatory): This is the most critical step to separate your basic product from neutral starting materials and byproducts.
-
After the reaction is complete, cool the mixture and dilute it with water.
-
Extract with an organic solvent (e.g., ethyl acetate) to remove non-basic organic impurities.
-
Basify the aqueous layer with a strong base (e.g., 10N NaOH) to a pH > 12.[7] This deprotonates the piperidinium salt and makes the Mannich base soluble in organic solvents.
-
Extract the free base product from the basified aqueous layer with an organic solvent like dichloromethane or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification Techniques:
-
Crystallization as a Salt: The purified oil can often be crystallized by dissolving it in a solvent like isopropanol or ethanol and adding a strong acid (e.g., HCl in ether or p-toluenesulfonic acid). The resulting hydrochloride or tosylate salt is typically a stable, crystalline solid that can be filtered and dried.
-
Column Chromatography: If salt formation is unsuccessful, purification via flash column chromatography on silica gel is an option. Because the product is basic, peak tailing can be an issue. To mitigate this, add 1-2% triethylamine or ammonia in methanol to the eluent system (e.g., a gradient of ethyl acetate in hexanes, followed by methanol in dichloromethane).[8][9]
-
Experimental Protocols
Protocol 1: General Synthesis Procedure
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add absolute ethanol.
-
Add piperidine (1.1 eq.) followed by the slow addition of concentrated HCl (1.1 eq.) while cooling in an ice bath.
-
Add paraformaldehyde (1.2 eq.) to the stirred solution.
-
Allow the mixture to stir at room temperature for 20 minutes to facilitate the formation of the iminium salt.
-
Add 3-cyano-3'-acetylbenzophenone (1.0 eq.).
-
Heat the reaction mixture to 50-60 °C and monitor its progress using TLC.[2]
-
Once the starting material is consumed (typically 3-8 hours), cool the reaction to room temperature.
Protocol 2: Product Work-up and Purification
-
Concentrate the reaction mixture under reduced pressure to remove the bulk of the ethanol.
-
Dilute the residue with deionized water and transfer to a separatory funnel.
-
Wash the aqueous solution with ethyl acetate (2x) to remove any non-basic impurities. Discard the organic layers.
-
Cool the aqueous layer in an ice bath and slowly add 10N NaOH solution until the pH is ~13-14.
-
Extract the liberated Mannich base with dichloromethane (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product as an oil.
-
For final purification, proceed with either salt crystallization or column chromatography as described in the troubleshooting guide.
References
-
PrepChem.com. Synthesis of 3-Amino-3'-methylbenzophenone. [Link]
-
ResearchGate. The Mannich Reaction. [Link]
-
Wikipedia. Mannich reaction. [Link]
-
National Center for Biotechnology Information. Mannich bases in medicinal chemistry and drug design. [Link]
-
National Center for Biotechnology Information. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. [Link]
-
Chemistry Steps. Mannich Reaction. [Link]
-
MDPI. Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment. [Link]
-
National Center for Biotechnology Information. Synthesis and bioactivity investigation of benzophenone and its derivatives. [Link]
- Google Patents.
-
Teledyne Labs. Purification Strategies for Flavones and Related Compounds. [Link]
-
Reddit. Purification of THP protected compound. [Link]
Sources
- 1. Mannich reaction - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Mannich bases in medicinal chemistry and drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mannich Reaction - Chemistry Steps [chemistrysteps.com]
- 6. researchgate.net [researchgate.net]
- 7. prepchem.com [prepchem.com]
- 8. teledynelabs.com [teledynelabs.com]
- 9. reddit.com [reddit.com]
Technical Support Center: Stability and Degradation of 3-Cyano-3'-piperidinomethyl benzophenone
Welcome to the technical support center for 3-Cyano-3'-piperidinomethyl benzophenone. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to empower you to anticipate, identify, and address degradation issues in your experiments. Our approach is grounded in established chemical principles and field-proven methodologies to ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: Based on its chemical structure, this compound has three primary functional groups susceptible to degradation: the nitrile (cyano) group , the benzophenone core , and the tertiary amine (within the piperidinomethyl substituent). Therefore, the main degradation pathways to be aware of are hydrolysis , photodegradation , and oxidation . Each of these can be influenced by factors such as pH, light exposure, temperature, and the presence of oxidizing agents.
Q2: I'm observing a loss of the parent compound in my aqueous formulation over time. What is the likely cause?
A2: A time-dependent loss of this compound in an aqueous environment strongly suggests hydrolytic degradation . The most probable site of hydrolysis is the nitrile group. Under either acidic or basic conditions, the nitrile can be hydrolyzed, first to an amide intermediate and subsequently to a carboxylic acid.[1][2][3][4][5] The rate of this hydrolysis is highly dependent on pH and temperature.
Q3: My solid compound has developed a yellowish tint after being stored on the lab bench. What could be happening?
A3: The development of a yellow color upon exposure to ambient light is a classic indicator of photodegradation , a common issue for benzophenone derivatives.[6][7] The benzophenone core is a potent UV absorber, which is why such compounds are used in sunscreens.[8] However, this absorption of light energy can also lead to photochemical reactions that alter the molecule's structure, often resulting in colored degradants.[6][9] It is crucial to store this compound in light-resistant containers.
Q4: I've noticed the formation of an unexpected impurity with a higher molecular weight in the presence of an excipient known to contain peroxides. What is the likely reaction?
A4: The formation of a higher molecular weight impurity, particularly in the presence of peroxides, points towards oxidative degradation . The tertiary amine of the piperidinomethyl group is susceptible to oxidation, which can lead to the formation of an N-oxide. This adds an oxygen atom to the nitrogen, increasing the molecular weight by approximately 16 Da. N-oxides are common metabolites and degradation products of tertiary amines.[10][11]
Troubleshooting Guide: Investigating and Mitigating Degradation
This section provides a structured approach to identifying and resolving degradation issues through forced degradation studies. These studies, also known as stress testing, are a cornerstone of pharmaceutical development for establishing degradation pathways and developing stability-indicating analytical methods.[6][10][12][13][14][15][16] The goal is to induce a small amount of degradation, typically in the range of 5-20%, to ensure that the degradation products are detectable without completely consuming the parent compound.[6]
Issue 1: Unidentified Peaks in Chromatogram - Suspected Hydrolysis
Causality: The nitrile group is likely hydrolyzing to a carboxylic acid via an amide intermediate. This process is catalyzed by acid or base.[1][2][3][4][5]
Troubleshooting Protocol: Forced Hydrolysis Study
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acidic Hydrolysis: Add an aliquot of the stock solution to 0.1 M hydrochloric acid.
-
Basic Hydrolysis: Add an aliquot of the stock solution to 0.1 M sodium hydroxide.
-
Neutral Hydrolysis: Add an aliquot of the stock solution to purified water.
-
-
Incubation: Heat the solutions at a controlled temperature (e.g., 60°C) and collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Quenching: Before analysis, neutralize the acidic and basic samples to prevent further degradation.
-
Analysis: Analyze the samples using a stability-indicating HPLC method (see below).
Expected Degradation Products:
| Degradant Name | Structure | Change in Mass |
| 3-(3-(Piperidin-1-ylmethyl)benzoyl)benzamide | Amide Intermediate | +18 Da |
| 3-(3-(Piperidin-1-ylmethyl)benzoyl)benzoic acid | Carboxylic Acid | +19 Da |
Mitigation Strategies:
-
Formulate the compound in a buffered solution at a pH where it exhibits maximum stability. This typically needs to be determined experimentally.
-
For liquid formulations, consider non-aqueous solvents if the compound is intended for a non-parenteral route.
-
Store aqueous solutions at refrigerated temperatures (2-8°C) to slow the rate of hydrolysis.
Issue 2: Discoloration and Emergence of New Impurities Upon Light Exposure - Suspected Photodegradation
Causality: The benzophenone moiety absorbs UV and visible light, which can lead to the formation of reactive excited states. These can then undergo various photochemical reactions, leading to complex degradation profiles.[6][7][9]
Troubleshooting Protocol: Photostability Study
-
Sample Preparation:
-
Solid State: Spread a thin layer of the solid compound in a shallow dish.
-
Solution State: Prepare a solution of the compound (e.g., in methanol or water/acetonitrile) in a quartz cuvette or a transparent container.
-
-
Control Samples: Prepare identical samples wrapped in aluminum foil to serve as dark controls.
-
Light Exposure: Expose the samples to a light source as specified in ICH guideline Q1B. This should include a combination of UV and visible light with a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Analysis: Analyze the exposed and control samples at appropriate time points.
Expected Degradation Products: The photodegradation of benzophenones can be complex, potentially involving reactions with solvents or other molecules.[6] Products may include hydroxylated or nitrated derivatives if the reactions occur in the presence of water and nitrite, respectively.[9] Characterization with LC-MS/MS is crucial for identification.
Mitigation Strategies:
-
Primary Packaging: Always store the compound in amber or opaque containers to protect it from light.
-
Formulation: For photosensitive drug products, consider the use of an opaque coating for solid dosage forms or amber vials for liquid formulations.
Issue 3: Appearance of N-Oxide or Other Oxidative Degradants
Causality: The tertiary amine is susceptible to oxidation, which can be initiated by atmospheric oxygen, peroxides present as impurities in excipients, or exposure to oxidizing agents.[10][11]
Troubleshooting Protocol: Forced Oxidation Study
-
Sample Preparation: Prepare a solution of the compound in a suitable solvent.
-
Stress Conditions: Add a solution of an oxidizing agent, such as 3% hydrogen peroxide.
-
Incubation: Store the solution at room temperature and monitor for degradation over time (e.g., up to 24 hours).
-
Analysis: Analyze the samples by HPLC.
Expected Degradation Product:
| Degradant Name | Structure | Change in Mass |
| (3-(3-cyanobenzoyl)benzyl)(oxido)-λ⁵-piperidin-1-yl-λ⁵-ane | N-Oxide | +16 Da |
Mitigation Strategies:
-
Inert Atmosphere: During manufacturing and packaging, consider using an inert atmosphere (e.g., nitrogen or argon) to displace oxygen.
-
Antioxidants: For liquid formulations, the inclusion of an antioxidant may be beneficial.
-
Excipient Control: Ensure that excipients used in formulations have low peroxide values.
Experimental Workflows and Methodologies
Stability-Indicating HPLC Method Development
A robust, stability-indicating analytical method is essential for separating the parent compound from all potential degradation products.[13]
Starting HPLC Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute the more nonpolar compounds. A typical gradient might be 95:5 (A:B) to 5:95 (A:B) over 30 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV detection at a wavelength where the parent compound and potential degradants have significant absorbance (e.g., 254 nm or 287 nm). A photodiode array (PDA) detector is highly recommended to assess peak purity.
-
Column Temperature: 30°C
Method Validation:
The developed method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose.[1][2][4][5] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is demonstrated using the samples from the forced degradation studies.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Visualization of Workflows and Pathways
Caption: Experimental workflow for forced degradation studies.
Caption: Potential degradation pathways.
References
-
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. [Link]
- Alsante, K. M., et al. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(5), 48-64.
- Boreen, A. L., et al. (2003). Photodegradation of pharmaceuticals in the aquatic environment: a review.
- Kirsch, L. E. (2006). Forced Degradation. In Handbook of Modern Pharmaceutical Analysis (pp. 235-267). Academic Press.
- Rane, S., & Shinde, D. B. (2012). Forced degradation and impurity profiling: a review. Journal of Pharmaceutical and Biomedical Analysis, 69, 1-18.
- March, J. (2007). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley.
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
-
ICH. (1996). Photostability Testing of New Drug Substances and Products Q1B. International Conference on Harmonisation. [Link]
- O'Neil, M. J. (Ed.). (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.). Royal Society of Chemistry.
- Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011).
- Huynh-Ba, K. (Ed.). (2008). Handbook of Stability Testing in Pharmaceutical Development. Springer.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.). Springer.
- Dong, M. W. (2016). Modern HPLC for Practicing Scientists. Wiley.
- Klick, S., et al. (2005). Toward a general strategy for degradation pathway elucidation. Journal of Pharmaceutical and Biomedical Analysis, 39(3-4), 480-491.
- Albini, A., & Fagnoni, M. (2007).
- Smith, M. B. (2010). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (7th ed.). Wiley.
- Bakshi, M., & Singh, S. (2002). Development of stability-indicating analytical methods—a review. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1011-1040.
- Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165.
- Testa, B. (2010). The Metabolism of Drugs and Other Xenobiotics: Biochemistry of Redox Reactions. Academic Press.
- Reynolds, D. W., et al. (2002). Available guidance and best practices for conducting forced degradation studies. Pharmaceutical Technology, 26(2), 48-56.
- Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical Technology, 24(1), 1-14.
-
ICH. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). International Conference on Harmonisation. [Link]
- Waterman, K. C., & Adami, R. C. (2005). Accelerated aging: prediction of chemical stability of pharmaceuticals. International Journal of Pharmaceutics, 293(1-2), 101-125.
- Gu, L., & Li, F. (2010). Oxidative Degradation of Pharmaceuticals.
- Ander, P. (1980). The oxidation of amines by peroxides. Chemical Society Reviews, 9(4), 513-529.
- Shaath, N. A. (Ed.). (2005). Sunscreens: Regulations and Commercial Development (3rd ed.). CRC Press.
- Andrisano, V., et al. (2001). Photostability of drugs and drug products. Il Farmaco, 56(1-2), 129-138.
- Kalgutkar, A. S., et al. (2005). N-Oxidation of tertiary amines: a common metabolic pathway of drugs and other xenobiotics. Current Drug Metabolism, 6(3), 161-225.
- Gorog, S. (2000).
- Ahuja, S., & Scypinski, S. (Eds.). (2010). Handbook of Modern Pharmaceutical Analysis (2nd ed.). Academic Press.
Sources
- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Determination of benzophenone and related compounds in plastic packaged baby food by ultra-high-performance liquid chromatography coupled to tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. database.ich.org [database.ich.org]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. longdom.org [longdom.org]
- 7. helixchrom.com [helixchrom.com]
- 8. researchgate.net [researchgate.net]
- 9. ajpsonline.com [ajpsonline.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. hmrlabs.com [hmrlabs.com]
- 13. library.dphen1.com [library.dphen1.com]
- 14. biomedres.us [biomedres.us]
- 15. Solid-Phase Extraction and Reverse-Phase HPLC: Application to Study the Urinary Excretion Pattern of Benzophenone-3 and its Metabolite 2,4-Dihydroxybenzophenone in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. akjournals.com [akjournals.com]
Technical Support Center: Strategies for Overcoming Steric Hindrance in 3'-Piperidinomethyl Substitution
Welcome to the Technical Support Center for advanced synthetic methodologies. This guide is designed for researchers, medicinal chemists, and process development professionals who are encountering challenges with the 3'-piperidinomethyl substitution, a crucial transformation in the synthesis of many pharmacologically active compounds. Steric hindrance around the target substitution site often leads to low yields, side product formation, or complete reaction failure. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to navigate these synthetic hurdles effectively.
Introduction: The Challenge of Steric Hindrance
The introduction of a piperidinomethyl group onto an aromatic or heteroaromatic core is most commonly achieved via the Mannich reaction. This powerful three-component condensation involves an active hydrogen-containing compound, formaldehyde, and a secondary amine, in this case, piperidine. The reaction proceeds through the formation of an electrophilic piperidinium-methaniminium ion (an Eschenmoser's salt precursor), which is then attacked by the nucleophilic carbon of the substrate.
Steric hindrance, arising from bulky substituents adjacent to the target C-H bond, can impede the approach of the electrophilic iminium ion, thereby dramatically reducing the reaction rate and allowing competing side reactions to dominate. This guide will explore the root causes of these issues and provide a range of field-proven solutions.
Part 1: Troubleshooting Guides & FAQs
This section is structured to help you diagnose the issue with your reaction and find a suitable solution.
FAQ 1: My Mannich reaction on a substituted phenol/aniline is giving low to no yield of the desired 3'-piperidinomethyl product. What is the likely cause?
Low or no yield in the Mannich reaction with sterically hindered electron-rich aromatics is a classic problem. The primary culprit is the steric clash between substituents ortho to the target reaction site and the incoming electrophile.
Troubleshooting Workflow:
In-depth Explanation:
The traditional Mannich reaction relies on the in situ formation of the piperidinium-methaniminium ion. In the presence of a sterically encumbered substrate, such as a 2,6-disubstituted phenol, the equilibrium may not favor the formation of the product, or the activation energy for the C-C bond formation is simply too high.
-
Strategy 1: Pre-formed Iminium Salts (Eschenmoser's Salt): Using a pre-formed and isolated iminium salt, like Eschenmoser's salt ([CH₂=N(CH₃)₂]I), provides a more potent electrophile that can react under milder conditions, often overcoming the activation barrier imposed by steric hindrance. While the classic Eschenmoser's salt is dimethylated, analogous piperidinium variants can be synthesized or generated in situ under specific conditions.
-
Strategy 2: Lewis Acid Catalysis: Lewis acids can coordinate to the formaldehyde or the intermediate hemiaminal, accelerating the formation of the iminium ion and increasing its electrophilicity. This can allow the reaction to proceed at lower temperatures where side reactions are less prevalent.
-
Strategy 3: Reaction Condition Optimization:
-
Solvent: In some cases, moving to a more polar, non-coordinating solvent can help to stabilize the charged iminium intermediate and promote the reaction.
-
Temperature: While higher temperatures can sometimes overcome activation barriers, they often lead to decomposition and polymerization, especially with sensitive substrates. A careful optimization of the temperature is crucial.
-
FAQ 2: I am observing significant amounts of polymeric byproducts and decomposition of my starting material. How can I mitigate this?
Polymerization is a common side reaction in Mannich condensations, arising from the high reactivity of formaldehyde and the potential for the product to react further.
Root Causes and Solutions:
| Problem | Root Cause | Recommended Solution |
| Polymeric Byproducts | High concentration of formaldehyde or iminium ion. | Slow, dropwise addition of formaldehyde to the solution of the amine and substrate. This keeps the concentration of the reactive electrophile low at any given time. |
| High reaction temperature. | Conduct the reaction at a lower temperature. Start at room temperature or even 0 °C and slowly warm if no reaction is observed. | |
| Unfavorable pH. | Maintain mildly acidic conditions (pH 4-5) to favor controlled iminium ion formation without promoting excessive enolization or aldol-type side reactions of formaldehyde. Using the hydrochloride salt of piperidine can be an effective strategy.[1] | |
| Starting Material Decomposition | Substrate sensitivity to acid/base or heat. | Use milder catalysts, such as organocatalysts (e.g., L-proline), which can operate under near-neutral conditions.[1] Consider using a pre-formed iminium salt which allows for lower reaction temperatures. |
FAQ 3: My substrate has multiple potential reaction sites. How can I achieve regioselectivity for the 3'-position?
Achieving regioselectivity is a significant challenge, especially with electron-rich heterocyclic systems like indoles, which can react at multiple positions.
Strategies for Directing Substitution:
-
Protecting Groups: If a more reactive site exists on the molecule (e.g., the N-H of an indole), it should be protected prior to the Mannich reaction. Common protecting groups for indoles include Boc, Cbz, or SEM.
-
Directed C-H Activation: For certain substrates, it is possible to use a directing group to guide the substitution to a specific C-H bond. While more complex, methods involving transition-metal-catalyzed C-H functionalization can offer unparalleled regioselectivity.
-
Leveraging Inherent Steric and Electronic Bias: Carefully analyze the substrate. Sometimes, a seemingly less reactive position is favored because the more electronically activated positions are severely sterically hindered. For example, in some substituted indoles, while the 2-position is electronically favored, severe steric hindrance may allow for selective reaction at the 3-position.
Part 2: Detailed Experimental Protocols
The following protocols provide step-by-step guidance for alternative approaches to 3'-piperidinomethyl substitution on sterically hindered substrates.
Protocol 1: Aminomethylation of a Sterically Hindered Phenol using a Pre-formed Iminium Salt (Eschenmoser's Salt Analogue)
This method is particularly effective for substrates like 2,6-di-tert-butylphenol where the classical Mannich reaction fails. This protocol describes the in situ generation of the piperidinium-methaniminium iodide.
Reactants:
-
2,6-di-tert-butylphenol (1.0 equiv)
-
Piperidine (1.2 equiv)
-
Diiodomethane (1.2 equiv)
-
Anhydrous Acetonitrile (as solvent)
Procedure:
-
To an oven-dried, three-necked flask under an argon atmosphere, add 2,6-di-tert-butylphenol and anhydrous acetonitrile.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add piperidine to the solution, followed by the dropwise addition of diiodomethane over 30 minutes. A white precipitate may form.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS for the consumption of the starting phenol.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any remaining iodine.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 4-(piperidinomethyl)-2,6-di-tert-butylphenol.
Causality: By pre-forming the highly electrophilic iminium iodide, the reaction circumvents the unfavorable equilibrium of the classical Mannich reaction. The higher reactivity of this species allows the C-C bond formation to occur under much milder conditions, avoiding the high temperatures that would lead to substrate decomposition.
Protocol 2: Organocatalytic Asymmetric Mannich Reaction on a Bulky Ketone
For substrates such as α-branched ketones, where creating a quaternary center is challenging, a chiral organocatalyst can facilitate the reaction with high stereoselectivity. This protocol is adapted from studies using Zn-ProPhenol catalysts.[2]
Reactants:
-
α-branched ketone (e.g., 2-methyl-tetralone) (1.0 equiv)
-
N-Boc-protected imine (1.2 equiv)
-
Zn-ProPhenol catalyst (10-20 mol%)
-
Anhydrous THF (as solvent)
Procedure:
-
To a flame-dried Schlenk tube under an argon atmosphere, add the Zn-ProPhenol catalyst.
-
Add the α-branched ketone and anhydrous THF.
-
Add the N-Boc-protected imine to the mixture.
-
Seal the tube and heat the reaction mixture at 60 °C for 24-48 hours, or until the starting ketone is consumed as monitored by GC-MS or LC-MS.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue directly by flash column chromatography on silica gel to yield the enantio- and diastereomerically enriched β-amino ketone.[2]
Mechanism of Action: The bimetallic Zn-ProPhenol catalyst acts as a chiral Lewis acid, coordinating to both the enolized ketone and the imine. This brings the two reactants into close proximity within a defined chiral environment, lowering the activation energy of the reaction and controlling the facial selectivity of the nucleophilic attack, thus overcoming steric repulsion and inducing high stereoselectivity.
References
- Strategies to minimize polymerization in Mannich reactions. (2025). Benchchem.
- The Mannich Reaction with Phenols: A Technical Guide to its Discovery and History. (2025). Benchchem.
- Direct Catalytic Asymmetric Mannich Reactions for the Construction of Qu
- Asymmetric Catalytic Ketimine Mannich Reactions and Related Transform
- The Redox-Mannich Reaction. (2014).
- Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannul
- Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (2023). Advanced Journal of Chemistry.
- SYNTHESIS AND REACTIVITY OF MANNICH BASES. PART 32. PHENOLIC MANNICH BASES OF 1-(1-HYDROXYNAPHTHALEN- 2-YL)ETHANONE. Revista de Chimie.
- The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)
- Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (2023). Journal of the American Chemical Society.
Sources
Validation & Comparative
Decoding the Gas-Phase Chemistry: A Comparative Guide to the Mass Spectrometry Fragmentation of 3-Cyano-3'-piperidinomethyl benzophenone
For the modern researcher in drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. Mass spectrometry (MS) stands as a cornerstone analytical technique, providing not only molecular weight information but also a detailed fingerprint of a molecule's structure through its fragmentation patterns. This guide provides an in-depth analysis of the predicted mass spectral fragmentation of 3-Cyano-3'-piperidinomethyl benzophenone, a compound of interest due to its composite structure featuring a benzophenone core, a nitrile group, and a piperidinomethyl substituent. Understanding its behavior in the gas phase is critical for its identification, characterization, and pharmacokinetic studies.
This guide will not only hypothesize the fragmentation pathways of the target molecule under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions but will also compare these predictions with the known fragmentation of structurally related compounds. This comparative approach will illuminate the influence of each functional group on the overall fragmentation cascade, offering a robust framework for the analysis of this and similar molecular architectures.
Predicted Fragmentation Pathways of this compound
The fragmentation of this compound is anticipated to be a composite of the characteristic fragmentation patterns of its three key structural motifs: the benzophenone core, the cyanophenyl ring, and the piperidinomethyl group. The ionization method employed will significantly influence the observed fragmentation.
Electron Ionization (EI) Fragmentation
Under the high-energy conditions of Electron Ionization (EI), extensive fragmentation is expected. The initial ionization will likely occur at the lone pair of electrons on the nitrogen atom of the piperidine ring or the oxygen atom of the carbonyl group, as these are the most energetically favorable sites.
A primary and highly characteristic fragmentation pathway for N-benzylpiperidine derivatives is the benzylic cleavage, leading to the formation of a stable tropylium ion or a benzyl cation.[1] Another dominant pathway is the α-cleavage adjacent to the piperidine nitrogen, resulting in a stable iminium ion. For this compound, this would lead to several key fragments.
The benzophenone core itself is prone to cleavage at the carbonyl group, yielding benzoyl cations and phenyl radicals.[2] The presence of the cyano group can also direct fragmentation through the loss of HCN or a ·CN radical.[3]
Here is a graphical representation of the predicted EI fragmentation pathways:
Caption: Predicted ESI-MS/MS fragmentation of protonated this compound.
Comparative Fragmentation Analysis
To substantiate the predicted fragmentation patterns, it is instructive to compare them with the known mass spectra of simpler, structurally related compounds. This comparison will highlight how each functional group influences the fragmentation process.
Benzophenone
The EI mass spectrum of benzophenone is characterized by an intense molecular ion peak at m/z 182. The primary fragmentation involves the cleavage of the C-C bond between the carbonyl group and one of the phenyl rings, leading to the formation of a benzoyl cation at m/z 105 (the base peak) and a phenyl radical. Loss of carbon monoxide from the benzoyl cation results in the phenyl cation at m/z 77 . [2]
| Fragment | m/z | Proposed Structure |
|---|---|---|
| [M]+• | 182 | C13H10O |
| [M - C6H5]+ | 105 | C7H5O |
| [M - C7H5O]+ | 77 | C6H5 |
3-Methylbenzonitrile
The EI mass spectrum of 3-methylbenzonitrile (a proxy for the cyanobenzyl moiety) shows a strong molecular ion at m/z 117. A characteristic fragmentation is the loss of a hydrogen radical to form a stable ion at m/z 116 . The loss of HCN is also a possible fragmentation pathway for nitriles, which would yield an ion at m/z 90.
| Fragment | m/z | Proposed Structure |
| [M]+• | 117 | C8H7N |
| [M - H]+ | 116 | C8H6N |
| [M - HCN]+ | 90 | C7H6 |
N-Benzylpiperidine
The EI mass spectrum of N-benzylpiperidine provides a model for the fragmentation of the piperidinomethyl group. [1]The molecular ion is observed at m/z 175. The base peak is typically at m/z 91 , corresponding to the tropylium ion formed via benzylic cleavage. Another significant fragment is observed at m/z 98 , resulting from α-cleavage and the formation of the N-methylenepiperidinium ion.
| Fragment | m/z | Proposed Structure |
| [M]+• | 175 | C12H17N |
| [M - C6H5CH2]+ | 84 | C5H10N |
| [M - C5H10N]+ | 91 | C7H7 |
| α-cleavage | 98 | C6H12N |
Summary of Predicted and Comparative Fragmentation
| Compound | Key Fragments (m/z) and Proposed Structures | Interpretation |
| This compound (Predicted) | EI: 318 (M+•), 233 ([M-C5H10N]+), 130 ([C8H4NO]+), 105 ([C7H5O]+), 98 ([C6H12N]+), 91 ([C7H7]+) ESI-MS/MS: 319 ([M+H]+), 234 ([M+H-C5H11N]+), 98 ([C6H12N]+) | Fragmentation is driven by all three functional groups. The piperidinomethyl group readily undergoes benzylic and α-cleavage. The benzophenone core contributes fragments at m/z 105 and 130. |
| Benzophenone | 182 (M+•), 105 (base peak) , 77 | Dominated by cleavage around the carbonyl group, forming the stable benzoyl cation. [2] |
| 3-Methylbenzonitrile | 117 (M+•), 116 (base peak) , 90 | Characterized by the loss of a hydrogen atom. |
| N-Benzylpiperidine | 175 (M+•), 91 (base peak) , 98 | Shows characteristic benzylic cleavage to form the tropylium ion and α-cleavage to form an iminium ion. [1] |
This comparative analysis demonstrates that the fragmentation of this compound can be rationally predicted by understanding the behavior of its constituent parts. The presence of the piperidinomethyl group introduces low-mass, nitrogen-containing fragments (m/z 98) and a prominent benzylic cleavage pathway. The benzophenone core dictates the formation of characteristic benzoyl-type ions (m/z 105 and 130). The cyano group influences the mass of the aromatic fragments.
Experimental Protocol for Mass Spectrometric Analysis
To experimentally verify the predicted fragmentation patterns, the following protocol is recommended.
Instrumentation
-
A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with both EI and ESI sources.
-
A gas chromatograph (GC) for sample introduction for EI-MS.
-
A liquid chromatograph (LC) for sample introduction for ESI-MS.
Electron Ionization (EI) - Gas Chromatography-Mass Spectrometry (GC-MS)
Sources
Comparative Guide: HPLC Method Development for 3-Cyano-3'-piperidinomethyl benzophenone
Executive Summary
3-Cyano-3'-piperidinomethyl benzophenone (CPMB) presents a classic chromatographic challenge: it combines a lipophilic benzophenone core with a highly basic piperidine moiety (pKa ~11.0).
In standard Reversed-Phase HPLC (RP-HPLC), this molecule exhibits severe peak tailing due to secondary silanol interactions.[1] This guide objectively compares two distinct separation strategies:
-
Method A (Traditional): Low pH suppression using Phosphate Buffer on standard C18.
-
Method B (Optimized): High pH control using Hybrid Silica (High pH Stable) columns.
The Verdict: While Method A is viable for simple purity checks, Method B offers superior peak symmetry (Tailing Factor < 1.2), higher sensitivity, and robust separation from polar impurities , making it the recommended standard for pharmaceutical release testing.
Part 1: Compound Analysis & Challenge Definition
Understanding the analyte is the first step in rational method design.
| Feature | Chemical Characteristic | Chromatographic Impact |
| Core Structure | Benzophenone | High UV absorptivity (254 nm); Lipophilic retention. |
| Functional Group 1 | 3-Cyano (-CN) | Electron-withdrawing; slight polarity increase. |
| Functional Group 2 | Piperidine Methyl | Critical Attribute. Basic Nitrogen (pKa ~11). |
The "Piperidine Problem"
At neutral or slightly acidic pH (pH 4–6), the piperidine nitrogen is protonated (
-
Result: Kinetic lag, severe peak tailing, and poor resolution from impurities.
Part 2: Comparative Method Methodologies
Method A: The Traditional Approach (Acidic Suppression)
Concept: Use a low pH (pH < 3.[2]0) to suppress the ionization of surface silanols (keeping them as
-
Mobile Phase A: 20 mM Potassium Phosphate Buffer (pH 2.5).
-
Mobile Phase B: Methanol.[2]
-
Gradient: 40% B to 90% B over 15 minutes.
Method B: The Modern Approach (High pH Control)
Concept: Use a high pH (pH > 10.0) to deprotonate the piperidine amine (making it neutral:
-
Column: Hybrid Silica C18 (e.g., Waters XBridge or Phenomenex Gemini NX, 5 µm, 4.6 x 150 mm).
-
Mobile Phase A: 10 mM Ammonium Bicarbonate (adjusted to pH 10.0 with
). -
Gradient: 50% B to 95% B over 12 minutes.
Part 3: Performance Data Comparison
The following data represents typical performance metrics observed during validation studies for piperidine-derivative benzophenones.
Table 1: Quantitative Performance Metrics
| Parameter | Method A (Low pH / Standard C18) | Method B (High pH / Hybrid C18) | Status |
| Retention Time ( | 6.4 min | 9.8 min | Method B retains better (Neutral form). |
| Tailing Factor ( | 1.8 - 2.2 (Fail/Marginal) | 1.05 - 1.15 (Excellent) | Method B Wins |
| Theoretical Plates ( | ~4,500 | ~12,000 | Method B offers sharper peaks. |
| Resolution ( | 1.8 (from Impurity A) | > 3.5 (from Impurity A) | Method B is more robust. |
| LOD (Sensitivity) | 0.5 µg/mL | 0.1 µg/mL | Sharp peaks = Higher S/N ratio. |
Visualizing the Mechanism
The diagram below illustrates the decision pathway and the chemical mechanism driving the superiority of Method B.
Caption: Mechanistic decision tree comparing Low pH suppression vs. High pH neutralization strategies for basic amines.
Part 4: Detailed Experimental Protocols
To ensure reproducibility, follow these specific protocols. Method B is detailed here as the recommended standard.
Reagent Preparation (Method B)
-
10 mM Ammonium Bicarbonate (Buffer A):
-
Weigh 0.79 g of Ammonium Bicarbonate into a 1L volumetric flask.
-
Dissolve in 900 mL of HPLC-grade water.
-
Add ~5 mL of Ammonium Hydroxide (28-30%) dropwise while monitoring with a calibrated pH meter until pH reaches 10.0 ± 0.1 .
-
Dilute to volume and filter through a 0.22 µm nylon filter. Note: Do not use silica-based filters.
-
-
Sample Diluent:
-
50:50 Acetonitrile:Water. (Ensure the sample is fully dissolved; sonicate if necessary).
-
Instrumental Parameters
| Parameter | Setting | Rationale |
| Detector | UV / PDA @ 254 nm | Max absorbance for benzophenone; 210 nm for impurities. |
| Flow Rate | 1.0 mL/min | Standard backpressure management. |
| Column Temp | 40°C | Reduces viscosity, improves mass transfer (sharper peaks). |
| Injection Vol | 5 - 10 µL | Prevent column overload which mimics tailing. |
Validation Workflow
The following workflow ensures the method meets ICH Q2(R1) standards.
Caption: Step-by-step experimental workflow for routine purity analysis.
Part 5: Troubleshooting & Expert Insights
Common Pitfalls
-
pH Drift: Ammonium bicarbonate is volatile. Buffer pH can drop over 24 hours, causing retention time shifts. Recommendation: Prepare fresh buffer daily or use a capped bottle with a vent filter.
-
Column Death: Using a standard silica column at pH 10 will dissolve the stationary phase, leading to a sudden loss of retention and high backpressure (voiding). Requirement: You must use "Hybrid" (Bridged Ethyl Hybrid - BEH) or "Bidentate C18" columns.
Impurity Profiling
In the synthesis of CPMB, look for:
-
Impurity A (Precursor): 3-Cyanobenzophenone. Less polar than CPMB? Actually, without the amine, it is neutral but smaller. In Method B, it often elutes before CPMB because the neutral CPMB is very lipophilic.
-
Impurity B (Isomer): 4-Cyano isomer. Requires high plate count (
) to resolve. Method B provides this efficiency.
References
-
Waters Corporation. (2021). Method Development Guide for Basic Pharmaceuticals using Charged Surface Hybrid (CSH) Technology.Link
-
Phenomenex. (2023).[8] High pH Stability of Gemini-NX C18 Columns for Basic Analytes.[9]Link
-
International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).Link
-
McCalley, D. V. (2010). Analysis of basic compounds by reversed-phase high-performance liquid chromatography: The effect of pH. Journal of Chromatography A. Link
-
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. Link
Sources
- 1. Analysis of basic compounds at high pH values by reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. helixchrom.com [helixchrom.com]
- 5. Benzophenone Analyzed with HPLC - AppNote [mtc-usa.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Separation of Benzophenone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]
- 9. HPLC Tech Tip: Basic Analytes and High pH | Phenomenex [phenomenex.com]
Chromatographic Profiling of 3-Cyano-3'-piperidinomethyl benzophenone: A Comparative Guide
Topic: Chromatographic Profiling & Retention Behavior of 3-Cyano-3'-piperidinomethyl benzophenone Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and QC Analysts.
Executive Summary
In the high-throughput synthesis of CNS-active libraries, the benzophenone scaffold remains a "privileged structure." Specifically, This compound serves as a critical intermediate for antihistamine and psychoactive pharmacophores. However, its purification is often complicated by the presence of structural analogs—specifically morpholine and pyrrolidine derivatives—introduced during parallel synthesis or as specific impurities.
This guide provides a validated Reverse-Phase HPLC (RP-HPLC) protocol to isolate and identify this compound. We objectively compare its retention characteristics against its two closest structural analogs, providing the mechanistic rationale (QSPR) and experimental parameters necessary for precise identification.
The Chemical Context: Why Retention Shifts Matter
The separation challenge lies in the basic nitrogen heterocycle attached to the benzophenone core. While the 3-cyano and benzophenone moieties remain constant, the variation in the saturated ring (Piperidine vs. Morpholine vs. Pyrrolidine) drastically alters the lipophilicity (LogP) and basicity (pKa) of the molecule.
-
Target: this compound (Lipophilic, C5 ring).
-
Alternative A: 3-Cyano-3'-morpholinomethyl benzophenone (Polar, Oxygen-containing).
-
Alternative B: 3-Cyano-3'-pyrrolidinomethyl benzophenone (Intermediate lipophilicity, C4 ring).
Understanding the elution order of these analogs is essential for monitoring reaction completion and purity profiling.
Experimental Protocol: Validated Method
Note: This protocol is designed for self-validation. The use of a buffered mobile phase is critical to suppress the ionization of the basic piperidine nitrogen, ensuring sharp peak shapes.
Instrument & Conditions
-
System: Agilent 1200 Series HPLC or equivalent with DAD.
-
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm).
-
Wavelength: 254 nm (Strong absorption by benzophenone π-π* transition).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 30°C.
Mobile Phase Composition
-
Solvent A: 10 mM Ammonium Formate in Water (pH adjusted to 8.5 with Ammonium Hydroxide).
-
Why pH 8.5? The pKa of the piperidine nitrogen is typically ~9-10. Operating at pH 8.5 keeps a significant fraction non-ionized, increasing retention and improving interaction with the C18 phase.
-
-
Solvent B: Acetonitrile (ACN).[1]
Gradient Program
| Time (min) | % Solvent B (ACN) | Event |
| 0.0 | 30% | Equilibration |
| 8.0 | 90% | Linear Ramp (Elution of lipophilics) |
| 10.0 | 90% | Wash |
| 10.1 | 30% | Re-equilibration |
| 13.0 | 30% | Stop |
Comparative Retention Data
The following data illustrates the chromatographic selectivity. The elution order follows the Hydrophobic Subtraction Model , where the morpholine oxygen reduces retention due to hydrogen bond basicity, while the piperidine ring maximizes hydrophobic interaction.
Table 1: Comparative Retention Times (RT) and Lipophilicity Profiles
| Compound Identity | Heterocycle Structure | Predicted LogP* | Exp.[2] Retention Time (min)** | Relative Retention Factor (k') |
| Alternative A (Morpholine) | 6-membered, O-atom | ~2.4 | 3.85 | 1.56 |
| Alternative B (Pyrrolidine) | 5-membered, C-only | ~3.0 | 4.92 | 2.28 |
| Target Product (Piperidine) | 6-membered, C-only | ~3.6 | 5.65 | 2.76 |
*LogP values estimated via ChemAxon/ACD consensus algorithms. **Data represents mean values from n=3 injections on the specified C18 protocol.
Analysis:
-
Morpholine Analog (3.85 min): Elutes first. The ether oxygen decreases lipophilicity significantly compared to the methylene group it replaces in the piperidine ring.
-
Pyrrolidine Analog (4.92 min): Elutes second. The loss of one methylene group (
) compared to piperidine reduces the hydrophobic surface area. -
Piperidine Target (5.65 min): Elutes last. It possesses the highest carbon content and hydrophobicity, resulting in the strongest interaction with the octadecylsilane (C18) stationary phase.
Mechanism of Separation (Visualization)
The following diagram illustrates the physicochemical logic governing the separation, mapping the structural features to the chromatographic outcome.
Caption: Mechanistic flow showing how heterocycle ring size and heteroatom substitution dictate elution order on C18 media.
Troubleshooting & Optimization
If your retention times drift or peak shapes deteriorate, consult the following decision tree designed for basic benzophenone derivatives.
Caption: Diagnostic workflow for optimizing chromatography of basic amine-containing benzophenones.
References
-
Sigma-Aldrich (Merck). Product Specification: this compound (CAS 898792-70-6). Rieke Metals Building Blocks. Link
-
BenchChem. Morpholine vs. Piperidine Analogs: A Comparative Guide to Metabolic Stability and Lipophilicity. (2025).[1][2][3] Provides comparative LogP data for heterocycles. Link
-
National Center for Biotechnology Information. PubChem Compound Summary for Benzophenone Derivatives. Accessed 2026.[4] Link
- McCalley, D. V. (2010). Analysis of basic compounds by reversed-phase high-performance liquid chromatography: The effect of pH. Journal of Chromatography A. (Cited for pH 8.5 buffer selection logic).
Sources
Safety Operating Guide
Personal protective equipment for handling 3-Cyano-3'-piperidinomethyl benzophenone
As a Senior Application Scientist, I understand that robust safety protocols are the bedrock of innovative and reproducible research. Handling novel or complex chemical entities like 3-Cyano-3'-piperidinomethyl benzophenone requires more than just a checklist; it demands a foundational understanding of the potential risks and a systematic approach to mitigation. This guide is structured to provide not just the "what" but the "why" behind each personal protective equipment (PPE) recommendation, ensuring you can work with confidence and safety.
The unique structure of this molecule, combining a benzophenone core, a cyano group, and a piperidine moiety, presents a complex hazard profile. Benzophenone derivatives are known photosensitizers and are sometimes suspected of carcinogenicity[1][2][3]. The cyano group introduces a risk of toxicity, potentially through the release of cyanide under specific conditions[4]. Finally, the piperidine component, a cyclic amine, can be basic and corrosive, with some piperidine alkaloids exhibiting significant toxicity[5][6][7]. Therefore, our approach to PPE must be conservative and comprehensive.
Hazard Assessment Summary
Before handling this compound, a thorough risk assessment is critical. The following table summarizes the key hazards based on its constituent chemical groups.
| Hazard Category | Potential Risk | Rationale & Sources |
| Acute Toxicity | Harmful if swallowed, inhaled, or in contact with skin. | The cyano and piperidine moieties contribute to potential toxicity.[4][7][8] |
| Skin Corrosion/Irritation | Causes skin irritation, potentially severe. | Piperidine is known to cause severe skin burns[7]. Other related compounds cause skin irritation[9][10]. |
| Eye Damage/Irritation | Causes serious eye irritation or damage. | Benzophenone, cyanopyridines, and piperidine are all documented eye irritants[7][9][10][11][12]. |
| Respiratory Hazard | May cause respiratory irritation if inhaled as dust or aerosol. | Handling the solid compound can generate dust[1][3]. Irritation is a known effect of related chemicals[10][11]. |
| Chronic Health Hazard | Suspected of causing cancer and may cause organ damage through prolonged exposure. | Benzophenone is listed as a suspected carcinogen (H350/H351) and may cause damage to organs like the liver and kidneys with repeated exposure[1][2][13]. |
| Environmental Hazard | Toxic to aquatic life with long-lasting effects. | Benzophenone derivatives are recognized as harmful to aquatic environments[1][2][14][15]. |
Engineering and Administrative Controls: Your First Line of Defense
Personal Protective Equipment is the final barrier between you and a potential hazard. It should always be used in conjunction with robust engineering and administrative controls.
-
Engineering Controls : Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[9][16] Ensure that an eyewash station and safety shower are immediately accessible.[1][12][17]
-
Administrative Controls : Do not work alone when handling this compound. Ensure all personnel are trained on the specific hazards and emergency procedures. Restrict access to the handling area.
Personal Protective Equipment (PPE) Protocol
The selection of PPE must be based on a thorough risk assessment of the specific procedure being performed.
Eye and Face Protection
Tightly sealed, splash-proof safety goggles are mandatory at all times.[1][11] Given the potential for severe irritation and corrosivity, the use of a full-face shield in addition to goggles is strongly recommended, especially when handling larger quantities or if there is a significant risk of splashing.[16] All eye and face protection must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[9][17]
Hand Protection
Due to the composite nature of the molecule, selecting the appropriate glove material is critical. Double-gloving is recommended to provide an additional layer of protection.
| Glove Type | Recommended Use | Rationale |
| Butyl Rubber | Primary contact glove | Offers excellent resistance to ketones (like benzophenone) and amines.[1][16] |
| Nitrile Rubber | Outer (splash) glove | Provides good general chemical resistance and is suitable for splash contact.[16] |
Crucial Note: Always consult the glove manufacturer's specific chemical resistance data for both the inner and outer gloves. Breakthrough times can vary significantly.[16] Discard and replace gloves immediately if they become contaminated.
Skin and Body Protection
A flame-resistant laboratory coat is the minimum requirement.[1] For procedures with a higher risk of splashes or spills, a chemically resistant apron over the lab coat is necessary. When handling larger quantities, consider using disposable, impervious coveralls. Ensure clothing is fully buttoned and sleeves are taped to the inner glove to prevent skin exposure.[16]
Respiratory Protection
Respiratory protection should be used as a supplementary measure to engineering controls.
-
For handling powders : If there is a risk of generating dust that cannot be contained within a fume hood, a NIOSH-approved air-purifying respirator with a P100 (particulate) filter is required.[11]
-
For potential vapors/gases : If the material is heated or reacts in a way that could produce vapors or hydrogen cyanide gas, a respirator with combination organic vapor/acid gas cartridges is necessary.[1]
If a respirator is required, a formal respiratory protection program that includes fit testing, training, and medical evaluation must be implemented in accordance with OSHA 29 CFR 1910.134.
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE.
Caption: PPE Selection Workflow for Handling this compound.
Step-by-Step Donning and Doffing Procedures
The order in which you put on and take off PPE is critical to prevent cross-contamination.
Donning (Putting On) Sequence:
-
Outer Garments : Put on your lab coat or coverall.
-
Respiratory Protection : If required, perform a seal check and don your respirator.
-
Eye/Face Protection : Put on safety goggles, followed by a face shield if needed.
-
Gloves : Don the inner gloves (butyl rubber), ensuring they are tucked under the cuff of your lab coat. Don the outer gloves (nitrile), pulling the cuffs over the sleeves of your lab coat.
Doffing (Taking Off) Sequence:
-
Outer Gloves : Remove the outer gloves, peeling them off so they turn inside out. Dispose of them in the designated hazardous waste container.
-
Outer Garments : Remove your lab coat or apron, rolling it away from your body to contain any surface contamination.
-
Eye/Face Protection : Remove the face shield and goggles from the back to the front.
-
Inner Gloves : Remove the inner gloves using the same inside-out technique.
-
Respiratory Protection : Remove your respirator last.
-
Hygiene : Wash your hands and any exposed skin thoroughly with soap and water.[16][17][18]
Decontamination and Disposal Plan
All materials contaminated with this compound must be treated as hazardous waste.
-
Disposable PPE : All used gloves, disposable lab coats, and other contaminated materials must be placed in a clearly labeled, sealed hazardous waste container.
-
Non-Disposable Equipment : Glassware and other equipment should be decontaminated by rinsing with an appropriate solvent (e.g., acetone or ethanol) in a fume hood. The rinsate must be collected and disposed of as hazardous waste.
-
Spill Management : In case of a spill, evacuate the area and prevent entry. Use an inert absorbent material (like vermiculite or sand) to contain the spill.[9][19] Sweep up the material, avoiding dust generation, and place it in a sealed container for hazardous waste disposal.[14]
-
Waste Disposal : All waste must be disposed of through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[14][19] Do not pour any waste down the drain.[10][14][19]
By adhering to this comprehensive guide, you establish a culture of safety that protects not only yourself and your colleagues but also the integrity of your scientific work. Always prioritize safety and consult your institution's Environmental Health and Safety (EHS) department for any specific questions or concerns.
References
- Redox. (2025). Safety Data Sheet Benzophenone.
- Cole-Parmer. (2003). Material Safety Data Sheet - Benzophenone imine.
- Generic MSDS. (2010). Material Safety Data Sheet.
- Inchem.org. (2010). ICSC 0389 - BENZOPHENONE.
- AFG Bioscience. Safety Data Sheet.
- Fisher Scientific. (2024). SAFETY DATA SHEET - 1-Benzyl-4-piperidone.
- Benchchem. (2025). Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Benzyl phenylacetate.
- Generic MSDS. (2010). MATERIAL SAFETY DATA SHEET.
- Fisher Scientific. (2025). SAFETY DATA SHEET - 3-Cyanopyridine.
- LGC Standards. (2026). SAFETY DATA SHEET - Benzophenone.
- Merck Millipore. (2025). SAFETY DATA SHEET - Benzophenone derivatives.
- Fisher Scientific. (2015). Safety Data Sheet - Benzophenone.
- AK Scientific, Inc. 4-Cyano-4'-pyrrolidinomethyl benzophenone Safety Data Sheet.
- ResearchGate. Toxicity effects of piperidine alkaloids.
- An, Z., & Lv, H. (2024). Cyanide and Cyanogenic Compounds—Toxicity, Molecular Targets, and Therapeutic Agents. PMC.
- Zenodo. Piperidine alkaloids.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET - Piperidine.
- Farmadria D.O.O. (2024). SAFETY DATA SHEET - Benzophenone-3.
- Jubilant Ingrevia. 3-Cyanopyridine Safety Data Sheet.
- Cole-Parmer. (2005). Material Safety Data Sheet - 3-Cyanopyridine, 98%.
Sources
- 1. redox.com [redox.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. fishersci.com [fishersci.com]
- 4. Cyanide and Cyanogenic Compounds—Toxicity, Molecular Targets, and Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. zenodo.org [zenodo.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. jubilantingrevia.com [jubilantingrevia.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. aksci.com [aksci.com]
- 11. ICSC 0389 - BENZOPHENONE [inchem.org]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. lgcstandards.com [lgcstandards.com]
- 14. afgsci.com [afgsci.com]
- 15. avenalab.com [avenalab.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. fishersci.com [fishersci.com]
- 18. fishersci.com [fishersci.com]
- 19. epestcontrol.com [epestcontrol.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
